molecular formula C4H6BrClN2S B159858 2-Amino-5-bromo-4-methylthiazole hydrochloride CAS No. 133692-16-7

2-Amino-5-bromo-4-methylthiazole hydrochloride

Numéro de catalogue: B159858
Numéro CAS: 133692-16-7
Poids moléculaire: 229.53 g/mol
Clé InChI: OTWSIBXEPMKIFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-5-bromo-4-methylthiazole hydrochloride is a useful research compound. Its molecular formula is C4H6BrClN2S and its molecular weight is 229.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-bromo-4-methyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSIBXEPMKIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596831
Record name 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133692-16-7
Record name 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Amino-5-bromo-4-methylthiazole Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-bromo-4-methylthiazole hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and physicochemical properties of the target molecule and its precursor.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Hantzsch thiazole synthesis to form the precursor, 2-amino-4-methylthiazole. This is followed by the regioselective bromination of the thiazole ring at the 5-position. Finally, the hydrochloride salt is formed by treatment with hydrochloric acid.

Synthesis_Pathway Thiourea Thiourea Step1 Hantzsch Thiazole Synthesis Thiourea->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 Intermediate 2-Amino-4-methylthiazole Step1->Intermediate Step2 Bromination Intermediate->Step2 Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->Step2 Brominated_Intermediate 2-Amino-5-bromo-4-methylthiazole Step2->Brominated_Intermediate Step3 Salt Formation Brominated_Intermediate->Step3 HCl HCl HCl->Step3 Final_Product 2-Amino-5-bromo-4-methylthiazole Hydrochloride Step3->Final_Product

Figure 1: Overall synthetic pathway for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediate and final products is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
2-Amino-4-methylthiazoleC₄H₆N₂S114.171603-91-444-45
2-Amino-5-bromo-4-methylthiazoleC₄H₅BrN₂S193.063034-57-9105-108.5 (decomp)
This compoundC₄H₅BrN₂S · HCl229.53133692-16-7Not specified

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure follows the well-established Hantzsch thiazole synthesis.

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium hydroxide

  • Ether

Procedure:

  • Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Start the stirrer and add 92.5 g (80 cc, 1 mole) of chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled during the addition.

  • Separate the upper oily layer and extract the aqueous layer three times with a total of 300 cc of ether.

  • Combine the oil and the ethereal extracts and dry over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.[1]

Expected Yield: 80–85.5 g (70–75% of the theoretical amount).[1]

Step1_Workflow A 1. React Thiourea and Chloroacetone in Water B 2. Reflux for 2 hours A->B C 3. Cool and add NaOH B->C D 4. Separate oily layer C->D E 5. Extract aqueous layer with Ether D->E F 6. Combine organic phases and dry E->F G 7. Filter and remove Ether F->G H 8. Vacuum Distillation G->H I 2-Amino-4-methylthiazole H->I

Figure 2: Experimental workflow for the synthesis of 2-Amino-4-methylthiazole.
Step 2: Bromination of 2-Amino-4-methylthiazole

The bromination of 2-amino-4-methylthiazole is regioselective, with the bromine atom being introduced at the 5-position of the thiazole ring. Two common methods using either bromine or N-Bromosuccinimide (NBS) are described below.

Method A: Using Bromine in Acetic Acid

Materials:

  • 2-Amino-4-methylthiazole

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 2-amino-4-methylthiazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Amino-5-bromo-4-methylthiazole by column chromatography or recrystallization.[2]

Method B: Using N-Bromosuccinimide (NBS)

Materials:

  • 2-Amino-4-methylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

Procedure:

  • Dissolve 2-amino-4-methylthiazole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 3-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-Amino-5-bromo-4-methylthiazole.[2]

Step2_Workflow cluster_A Method A: Bromine cluster_B Method B: NBS A1 1. Dissolve 2-Amino-4-methylthiazole in Acetic Acid A2 2. Cool to 0-5 °C A1->A2 A3 3. Add Bromine solution A2->A3 A4 4. Stir at RT for 2-4h A3->A4 A5 5. Quench, Neutralize, Extract A4->A5 A6 6. Purify A5->A6 Product 2-Amino-5-bromo-4-methylthiazole A6->Product B1 1. Dissolve 2-Amino-4-methylthiazole in MeCN or DCM B2 2. Add NBS B1->B2 B3 3. Stir at RT for 3-6h B2->B3 B4 4. Concentrate B3->B4 B5 5. Purify B4->B5 B5->Product

Figure 3: Experimental workflows for the bromination of 2-Amino-4-methylthiazole.
Step 3: Formation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

  • 2-Amino-5-bromo-4-methylthiazole

  • Anhydrous solvent (e.g., diethyl ether, isopropanol)

  • Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • Dissolve the purified 2-Amino-5-bromo-4-methylthiazole in a minimal amount of a suitable anhydrous solvent.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.

Spectroscopic Data

Expected ¹H NMR Data (DMSO-d₆) for 2-Amino-5-bromo-4-methylthiazole:

  • CH₃: singlet, ~2.1-2.3 ppm

  • NH₂: broad singlet, ~7.0-7.5 ppm (exchangeable with D₂O)

Expected ¹³C NMR Data (DMSO-d₆) for 2-Amino-5-bromo-4-methylthiazole:

  • CH₃: ~15-17 ppm

  • C5-Br: ~108-112 ppm

  • C4-CH₃: ~148-152 ppm

  • C2-NH₂: ~165-170 ppm

Safety Information

This compound:

  • Hazard Statements: Harmful if swallowed. Causes serious eye damage.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any experimental work.

References

Hantzsch Thiazole Synthesis: A Comprehensive Guide to the Preparation of 2-Aminothiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in a wide range of biological interactions, leading to diverse pharmacological activities. The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, remains a cornerstone for the construction of this important heterocyclic motif. This guide provides a detailed exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, covering its mechanism, experimental protocols, and applications in drug development.

The Enduring Importance of 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a key pharmacophore found in a variety of therapeutic agents.[1] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow for specific and high-affinity interactions with biological targets. This has led to the development of drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Notably, the 2-aminothiazole core is present in clinically significant drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, highlighting its continued relevance in modern drug design.[3]

The Hantzsch Thiazole Synthesis: Mechanism and Variations

First described by Arthur Hantzsch in 1887, this synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea for the synthesis of 2-aminothiazoles).[4] The reaction is known for its reliability, generally high yields, and the ability to introduce a variety of substituents onto the thiazole ring.

The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles from an α-haloketone and thiourea proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction to form an isothiouronium salt intermediate.

  • Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the amino group onto the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a 2-imino-2,3-dihydrothiazole.

  • Tautomerization to Aromatic Product: A final tautomerization leads to the stable, aromatic 2-aminothiazole product.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CHR2X α-Haloketone Isothiouronium Isothiouronium Salt R1_CO_CHR2X->Isothiouronium Nucleophilic Attack (SN2) Thiourea Thiourea Thiourea->Isothiouronium Tetrahedral Tetrahedral Intermediate Isothiouronium->Tetrahedral Intramolecular Cyclization Iminothiazoline 2-Iminothiazoline Tetrahedral->Iminothiazoline Dehydration (-H2O) Aminothiazole 2-Aminothiazole Iminothiazoline->Aminothiazole Tautomerization

Caption: General mechanism of the Hantzsch thiazole synthesis for 2-aminothiazoles.

Modern variations of the Hantzsch synthesis often employ one-pot procedures where the α-haloketone is generated in situ from the corresponding ketone, followed by condensation with thiourea.[5][6] This approach avoids the handling of lachrymatory and reactive α-haloketones.

Quantitative Data on Hantzsch Synthesis of 2-Aminothiazole Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives via the Hantzsch reaction, as reported in the literature. This data highlights the versatility of the synthesis with respect to different substrates and reaction conditions.

Entryα-Haloketone/KetoneThiourea DerivativeSolventConditionsTime (h)Yield (%)Reference
12-BromoacetophenoneThioureaMethanolReflux0.5>95[2]
24'-MethoxyacetophenoneThioureaEthyl AcetateReflux (with CuBr₂)1290[5]
34'-FluoroacetophenoneThioureaEthyl AcetateReflux (with CuBr₂)1288[5]
42-AcetylnaphthaleneThioureaEthyl AcetateReflux (with CuBr₂)1282[5]
5AcetophenoneN-MethylthioureaEthyl AcetateReflux (with CuBr₂)1285[5]
64'-MethoxyacetophenoneN-PhenylthioureaEthyl AcetateReflux (with CuBr₂)1280[5]
73-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (1:1)65 °C2-3.579-90[1][7]
83-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (1:1)Room Temp (Ultrasonic)1.5-282-90[8]
92-Bromo-4'-fluoroacetophenone4-Aryl-thiosemicarbazoneEthanolReflux4-561-79[8]
10Substituted 2-bromoacetophenonesN-Substituted thioureasAcetonitrile70 °C (Microreactor)N/AHigh Conversion[3]

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of 2-aminothiazole derivatives using both classical and one-pot Hantzsch methodologies.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the reaction between 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add methanol to dissolve the reactants and add a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt of the product and induce precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product in a desiccator or vacuum oven to obtain the crude 2-amino-4-phenylthiazole.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: One-Pot Synthesis of 4-Aryl-2-aminothiazoles

This protocol outlines a one-pot synthesis starting from an aromatic methyl ketone, which is brominated in situ before condensation with thiourea.[5]

Materials:

  • Aromatic methyl ketone (e.g., acetophenone) (1.0 eq)

  • Copper(II) bromide (CuBr₂) (2.2 eq)

  • Thiourea (1.5 eq)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard work-up and purification glassware

Procedure:

  • To a round-bottom flask, add the aromatic methyl ketone (1.0 eq) and copper(II) bromide (2.2 eq).

  • Add ethyl acetate as the solvent and fit the flask with a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The color of the reaction mixture will change from greenish-blue to yellow-white as Cu(I)Br is formed.

  • After the bromination is complete (typically monitored by TLC, around 4-6 hours), add thiourea (1.5 eq) to the reaction mixture.

  • Continue to reflux the mixture for an additional 6-8 hours until the formation of the 2-aminothiazole is complete.

  • Cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-2-aminothiazole derivative.

Experimental_Workflow cluster_one_pot One-Pot Synthesis Workflow start Start: Aromatic Ketone, CuBr₂, Thiourea reflux1 Reflux in Ethyl Acetate (α-Bromination) start->reflux1 add_thiourea Add Thiourea reflux1->add_thiourea reflux2 Continue Reflux (Cyclization) add_thiourea->reflux2 workup Aqueous Work-up reflux2->workup purification Column Chromatography workup->purification product Pure 2-Aminothiazole Derivative purification->product

Caption: A typical experimental workflow for the one-pot Hantzsch synthesis.

Application in Drug Development: Targeting Signaling Pathways

The 2-aminothiazole scaffold is a versatile building block for designing inhibitors of various signaling pathways implicated in disease. For instance, many kinase inhibitors incorporate this moiety to interact with the ATP-binding site of the enzyme. The general strategy involves the functionalization of the 2-aminothiazole core at the 2-amino, 4-, and 5-positions to achieve potency and selectivity against a specific kinase.

Signaling_Pathway_Inhibition cluster_synthesis Synthesis cluster_drug_discovery Drug Discovery Hantzsch Hantzsch Synthesis Aminothiazole_Core 2-Aminothiazole Core Hantzsch->Aminothiazole_Core Functionalization Functionalization (R1, R2, R3) Aminothiazole_Core->Functionalization Lead_Compound Lead Compound Library Functionalization->Lead_Compound Screening High-Throughput Screening Lead_Compound->Screening Kinase Target Kinase (e.g., Abl, Src) Screening->Kinase Identifies Hit Signaling_Pathway Cellular Signaling Pathway Kinase->Signaling_Pathway Inhibition Disease Disease (e.g., Cancer) Signaling_Pathway->Disease Blocks Progression

Caption: Logical relationship of Hantzsch synthesis to kinase inhibitor drug discovery.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and highly relevant tool in the arsenal of medicinal chemists. Its simplicity, efficiency, and the ability to generate a wide array of 2-aminothiazole derivatives make it an indispensable method for the synthesis of novel therapeutic agents. As our understanding of disease-related signaling pathways deepens, the strategic application of the Hantzsch synthesis will undoubtedly continue to fuel the discovery of new and improved medicines for the foreseeable future.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylthiazole is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The 2-aminothiazole core is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a bromine atom at the 5-position and a methyl group at the 4-position of the thiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-bromo-4-methylthiazole, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the activities of structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays.

Data Presentation

The quantitative physicochemical data for 2-Amino-5-bromo-4-methylthiazole are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models and are denoted accordingly.

PropertyValueSource
Molecular Formula C₄H₅BrN₂S[1]
Molecular Weight 193.06 g/mol [1]
CAS Number 3034-57-9[2]
Melting Point 105-108.5 °C (with decomposition)[2]
Boiling Point 298.3 ± 20.0 °C (Predicted)[2]
Density 1.806 ± 0.06 g/cm³ (Predicted)[2]
Solubility Sparingly soluble in DMSO
pKa (acid dissociation constant) 4.55 ± 0.10 (Predicted)
LogP (octanol-water partition coefficient) 1.61 (Predicted)[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of 2-Amino-5-bromo-4-methylthiazole.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry 2-Amino-5-bromo-4-methylthiazole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated digital instrument).

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transitioned to a liquid (the completion of melting) are recorded. This range constitutes the melting point of the sample.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro boiling point determination is a suitable technique.

Methodology: Micro Capillary Method

  • Sample Preparation: A few drops of the substance are placed in a small test tube or a melting point capillary tube. A smaller, inverted capillary tube (sealed at the top) is then placed inside the larger tube containing the sample.

  • Apparatus Setup: The sample tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus.

  • Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted inner capillary. The heat is then removed, and the apparatus is allowed to cool slowly.

  • Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to enter the inner capillary is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Solubility Determination

Solubility is a critical parameter that affects a compound's bioavailability and formulation. The following protocol describes a general method for determining the solubility of a compound in various solvents.

Methodology: Isothermal Equilibrium Method

  • Sample Preparation: An excess amount of solid 2-Amino-5-bromo-4-methylthiazole is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values, which influences its absorption and interaction with biological targets.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of 2-Amino-5-bromo-4-methylthiazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of 2-Amino-5-bromo-4-methylthiazole is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Potential Biological Activity and Signaling Pathways

While specific experimental data on the biological activity and signaling pathway modulation of 2-Amino-5-bromo-4-methylthiazole is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Many 2-aminothiazole derivatives exert their biological effects by acting as inhibitors of protein kinases.[4] Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Hypothetical Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that is a common target for 2-aminothiazole-based inhibitors. This is a hypothetical representation to demonstrate a potential mechanism of action for this class of compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_1 Kinase_1 Receptor_Tyrosine_Kinase->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor_Inactive Transcription Factor (Inactive) Kinase_2->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Promotes 2_Amino_5_bromo_4_methylthiazole 2-Amino-5-bromo- 4-methylthiazole 2_Amino_5_bromo_4_methylthiazole->Kinase_1 Inhibits Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothetical kinase signaling pathway potentially inhibited by 2-aminothiazole derivatives.

In this illustrative pathway, the binding of a growth factor to its receptor tyrosine kinase on the cell surface initiates a phosphorylation cascade involving downstream kinases. This ultimately leads to the activation of a transcription factor, which translocates to the nucleus and promotes the expression of genes involved in cell proliferation. A compound like 2-Amino-5-bromo-4-methylthiazole could potentially act as an inhibitor of one of the kinases in this pathway, thereby blocking the downstream signaling and inhibiting cell proliferation. This is a common mechanism of action for many anticancer drugs.

Conclusion

2-Amino-5-bromo-4-methylthiazole is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a summary of its known and predicted physicochemical properties, along with detailed, standardized protocols for their experimental determination. While specific biological data for this compound is limited, the well-documented activities of the broader 2-aminothiazole class suggest that it may possess interesting pharmacological properties, potentially as a kinase inhibitor. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of this and other novel chemical entities. Further experimental validation of the predicted properties and a thorough investigation into its biological activities are warranted to fully elucidate the potential of 2-Amino-5-bromo-4-methylthiazole.

References

Unveiling the Chemical Landscape of 2-Amino-5-bromo-4-methylthiazole hydrochloride (CAS 133692-16-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Amino-5-bromo-4-methylthiazole hydrochloride (CAS No. 133692-16-7). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols, comparative data, and visual representations of its mechanism of action.

Core Chemical Properties

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 133692-16-7[1][2][][4][5][6][7]
Molecular Formula C₄H₆BrClN₂S[1][2][4]
Molecular Weight 229.53 g/mol [1][2][][4]
Appearance Solid[1]
Purity ≥95% - ≥98%[1][7]
Melting Point 175-178 °C (decomposes)[2]
SMILES Code Cl.NC1=NC(=C(S1)Br)C[2]
InChI Key OTWSIBXEPMKIFH-UHFFFAOYSA-N[2]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound has been approached through various methods, with the primary distinction lying in the choice of brominating agent. The use of N-bromosuccinimide (NBS) is often favored over elemental bromine (Br₂) due to its milder reaction conditions, higher yields, and improved safety profile.[1]

MethodReagentsSolventKey ConditionsYieldPurity
N-Bromosuccinimide (NBS) Mediated Bromination 2-amino-4-methylthiazole hydrochloride, NBS (1.2 equiv)Acetic AcidRoom temperature, 1.5 hours89.1%95% (HPLC)
Direct Bromination (Br₂) 2-amino-4-methylthiazole hydrochloride, Br₂ (1.2 equiv)Concentrated HCl≤60°C, 1-2 hours70-75%≥95%
One-Pot Synthesis from Acetoacetate Derivatives Acetylacetic ester, NBS, N-monosubstituted thioureaTHF/water (3:1 v/v)Heating80-85%>98% (GC-MS)

Experimental Protocols

Synthesis of this compound via NBS-Mediated Bromination

This protocol is adapted from methodologies described in the scientific literature.[1][2]

Materials:

  • 2-amino-4-methylthiazole hydrochloride

  • N-bromosuccinimide (NBS)

  • Acetic acid

  • Isopropyl ether

  • Ethyl ether

Procedure:

  • Suspend 2-amino-4-methylthiazole hydrochloride (1.0 equivalent) in acetic acid.

  • With stirring at room temperature, add N-bromosuccinimide (1.2 equivalents).

  • Continue stirring the mixture at room temperature for 1.5 hours.

  • To precipitate the product, pour the reaction mixture into isopropyl ether under ice cooling.

  • Collect the precipitate by filtration.

  • Wash the collected solid with ethyl ether.

  • Dry the product in vacuo to yield this compound.

Synthesis of this compound via Direct Bromination

This protocol is based on traditional bromination methods.[1]

Materials:

  • 2-amino-4-methylthiazole hydrochloride

  • Elemental bromine (Br₂)

  • Concentrated hydrochloric acid (HCl)

  • Aqueous ammonia

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-amino-4-methylthiazole hydrochloride in concentrated HCl.

  • Carefully add bromine dropwise to the solution, maintaining the temperature at or below 60°C to prevent decomposition.

  • Stir the reaction mixture for 1-2 hours until precipitation is complete.

  • Neutralize the mixture with aqueous ammonia.

  • Filter the precipitate.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its potential therapeutic applications, particularly as an anticancer and antimicrobial agent.

Anticancer Activity

The primary mechanism underlying its antiproliferative effects is the disruption of microtubule dynamics.[1] The compound has been shown to bind to the colchicine site of tubulin, which is essential for cell division.[1] This interaction inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for therapies targeting multidrug-resistant cancer cell lines.[1]

Mechanism of Action: Tubulin Disruption cluster_0 Cellular Environment Compound 2-Amino-5-bromo-4-methylthiazole hydrochloride Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle Cell Cycle Progression Microtubules->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Tubulin disruption by this compound.

Antimicrobial Activity

The compound has also demonstrated notable activity against various bacterial strains.[1] Its antimicrobial efficacy is thought to arise from its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.[1]

Conclusion

This compound is a versatile chemical intermediate with significant potential in pharmaceutical development. Its synthesis is well-established, with modern methods offering high yields and purity. The compound's demonstrated anticancer and antimicrobial activities, rooted in specific molecular interactions, present exciting avenues for future research and drug discovery. The information compiled in this guide provides a solid foundation for scientists and researchers to explore the full potential of this promising molecule.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-5-bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-Amino-5-bromo-4-methylthiazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.[1] The following sections detail the spectroscopic and analytical techniques employed to confirm the molecular structure of this thiazole derivative.

Physicochemical Properties

2-Amino-5-bromo-4-methylthiazole is a solid at room temperature with a melting point in the range of 105-108.5 °C.[2] Its molecular formula is C4H5BrN2S, corresponding to a molecular weight of approximately 193.06 g/mol .[2][3]

PropertyValueReference
Molecular FormulaC4H5BrN2S[2][3]
Molecular Weight193.06 g/mol [2][3]
Melting Point105-108.5 °C (decomposes)[2]
AppearanceWhite crystalline solid[2]
CAS Number3034-57-9[2][3]

Synthesis via Hantzsch Thiazole Synthesis

The synthesis of 2-Amino-5-bromo-4-methylthiazole can be achieved through the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This process involves the reaction of an α-haloketone with a thiourea.

Experimental Protocol:

A plausible synthetic route involves the bromination of 3-buten-2-one to yield 3-bromo-2-butanone, which then undergoes condensation with thiourea.

Step 1: Synthesis of 3-bromo-2-butanone To a solution of 3-buten-2-one in a suitable solvent such as methanol, a catalytic amount of hydrobromic acid is added. The solution is cooled in an ice bath, and bromine is added dropwise with constant stirring. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-bromo-2-butanone.

Step 2: Synthesis of 2-Amino-5-bromo-4-methylthiazole An equimolar amount of 3-bromo-2-butanone and thiourea are dissolved in ethanol and refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from an appropriate solvent system, such as an ethanol/water mixture, affords the pure 2-Amino-5-bromo-4-methylthiazole.

Spectroscopic Characterization

The structural confirmation of 2-Amino-5-bromo-4-methylthiazole is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals. A singlet in the aromatic region corresponding to the C-H proton of the thiazole ring, and a singlet in the aliphatic region for the methyl protons. The amine protons will likely appear as a broad singlet that is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments in the molecule. Distinct signals are expected for the methyl carbon, the two sp² hybridized carbons of the thiazole ring, and the carbon atom bonded to the bromine.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (ppm) Multiplicity
~7.0Broad Singlet
~2.4Singlet
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm) Assignment
~168C2 (C-NH₂)
~148C4 (C-CH₃)
~110C5 (C-Br)
~15-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Amino-5-bromo-4-methylthiazole, the mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

Mass Spectrometry Data (Electron Impact - EI)
m/z Assignment
193/195[M]⁺ / [M+2]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-5-bromo-4-methylthiazole is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and C=N stretching of the thiazole ring.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment
3400-3200N-H stretching (amine)
1620-1580N-H bending (amine)
1550-1500C=N stretching (thiazole ring)
1350-1250C-N stretching

Structure Elucidation Workflow

The logical flow for the structure elucidation of 2-Amino-5-bromo-4-methylthiazole is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials (3-bromo-2-butanone, Thiourea) reaction Hantzsch Thiazole Synthesis start->reaction product Crude Product reaction->product purification Purification (Recrystallization) product->purification pure_product Pure 2-Amino-5-bromo-4-methylthiazole purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation confirmed_structure Confirmed Structure elucidation->confirmed_structure G crystal_growth Single Crystal Growth diffraction X-ray Diffraction Data Collection crystal_growth->diffraction structure_solution Structure Solution diffraction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

References

2-Amino-5-bromo-4-methylthiazole hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylthiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a plausible synthetic route, and its potential applications, with a focus on its role as a versatile building block for novel therapeutic agents.

Physicochemical Properties

This compound is a salt of the brominated 2-aminothiazole core. The quantitative properties of both the hydrochloride salt and its corresponding free base are summarized below for easy reference and comparison.

PropertyThis compound2-Amino-5-bromo-4-methylthiazole (Free Base)
Molecular Weight 229.53 g/mol [1][]193.06 g/mol [3][4]
Molecular Formula C₄H₅BrN₂S · HCl[1][]C₄H₅BrN₂S[3][4]
CAS Number 133692-16-7[1]3034-57-9[3][4]
Appearance SolidCrystalline solid
Melting Point Not specified105-108.5 °C (with decomposition)[4]
Boiling Point Not specified298.3 ± 20.0 °C (Predicted)[4]
IUPAC Name 5-bromo-4-methyl-1,3-thiazol-2-amine;hydrochloride[1]5-bromo-4-methyl-1,3-thiazol-2-amine

Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process involving the Hantzsch thiazole synthesis to form the core heterocyclic ring, followed by electrophilic bromination at the 5-position. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

  • Materials:

    • Chloroacetone

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

    • To this solution, add chloroacetone (1 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, which should result in the precipitation of 2-amino-4-methylthiazole hydrochloride as a white solid.

    • Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials.

    • The crude product can be neutralized with a base, such as an aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate to yield the free base, 2-amino-4-methylthiazole, which can be used in the next step without further purification.

Step 2: Bromination of 2-Amino-4-methylthiazole

This step introduces a bromine atom at the electron-rich 5-position of the thiazole ring.

  • Materials:

    • 2-Amino-4-methylthiazole (from Step 1)

    • N-Bromosuccinimide (NBS) or Bromine

    • Acetic acid or Dichloromethane

  • Procedure:

    • Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, or a solution of bromine (1.1 equivalents) in the same solvent dropwise, while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, 2-Amino-5-bromo-4-methylthiazole, with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt
  • Materials:

    • Purified 2-Amino-5-bromo-4-methylthiazole

    • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Procedure:

    • Dissolve the purified 2-Amino-5-bromo-4-methylthiazole in a minimal amount of a suitable organic solvent.

    • To this solution, add a solution of hydrochloric acid (1.1 equivalents) in diethyl ether or isopropanol dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This makes this compound a valuable starting material and building block for the synthesis of novel therapeutic agents.

  • Anticancer Activity: Many 2-aminothiazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] For instance, the FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core.[6] The bromine atom at the 5-position of 2-Amino-5-bromo-4-methylthiazole serves as a convenient chemical handle for further modifications, such as Suzuki or Stille coupling reactions, to generate diverse libraries of potential kinase inhibitors.[5]

  • Antimicrobial and Antifungal Properties: The 2-aminothiazole moiety is also present in various compounds exhibiting antibacterial and antifungal activities.[7] 2-Amino-5-bromo-4-methylthiazole itself has been reported to possess antimicrobial and antifungal properties, making it a lead compound for the development of new anti-infective agents.[7]

  • Anti-inflammatory and Other Activities: The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, with derivatives showing anti-inflammatory, anti-HIV, and neuroprotective properties. The ability to functionalize the 5-position of 2-Amino-5-bromo-4-methylthiazole allows for the exploration of a broad chemical space to develop compounds with desired pharmacological profiles.

Synthetic and Application Workflow

The following diagram illustrates the logical workflow from the synthesis of 2-Amino-5-bromo-4-methylthiazole to its potential application in the development of kinase inhibitors for anticancer research.

G cluster_synthesis Synthesis Workflow cluster_application Application in Kinase Inhibitor Development chloroacetone Chloroacetone intermediate 2-Amino-4-methylthiazole chloroacetone->intermediate Hantzsch Synthesis thiourea Thiourea thiourea->intermediate product 2-Amino-5-bromo-4-methylthiazole intermediate->product Bromination brominating_agent N-Bromosuccinimide (NBS) brominating_agent->product final_product 2-Amino-5-bromo-4-methylthiazole HCl product->final_product Salt Formation hcl HCl hcl->final_product final_product_app 2-Amino-5-bromo-4-methylthiazole HCl derivatization Chemical Derivatization (e.g., Suzuki Coupling) final_product_app->derivatization library Library of Novel 2-Aminothiazole Derivatives derivatization->library screening High-Throughput Screening (Kinase Inhibition Assays) library->screening hit_compound Hit Compound screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization candidate Preclinical Candidate lead_optimization->candidate

Caption: Synthetic workflow of 2-Amino-5-bromo-4-methylthiazole HCl and its application in drug discovery.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of the 2-aminothiazole core, combined with the strategic placement of a bromine atom, make it an attractive starting material for the generation of diverse chemical libraries. The well-documented biological activities of the 2-aminothiazole class of compounds, particularly as kinase inhibitors, underscore the importance of this compound as a key building block for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and scientists working with this promising compound.

References

Spectroscopic and Analytical Profile of 2-Amino-5-bromo-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the heterocyclic compound 2-Amino-5-bromo-4-methylthiazole.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the characterization of this compound. 2-Amino-5-bromo-4-methylthiazole, a derivative of the versatile 2-aminothiazole scaffold, is a valuable building block in the synthesis of more complex molecules with potential biological activity.[2]

Molecular Structure and Properties

Chemical Structure:

G Synthetic Pathway A 3-Butanone B 3-Bromo-2-butanone (α-haloketone intermediate) A->B Br₂, HBr (cat.) in Methanol D 2-Amino-5-bromo-4-methylthiazole B->D Ethanol, Reflux C Thiourea C->D G Characterization Workflow cluster_0 Purification & Initial Checks cluster_1 Structural Elucidation cluster_2 Confirmation Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Pure Pure Product Recrystallization->Pure TLC TLC Analysis Pure->TLC MP Melting Point Analysis Pure->MP NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Spectroscopy Pure->IR Confirmed Structure & Purity Confirmed TLC->Confirmed MP->Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed

References

A Technical Guide to Determining the Solubility of 2-Amino-5-bromo-4-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocols for determining the solubility of 2-Amino-5-bromo-4-methylthiazole hydrochloride. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the methodologies required to generate such data in a laboratory setting. The protocols outlined below are standard methods employed in the pharmaceutical and chemical industries for characterizing the solubility of organic compounds.

Introduction to Solubility Testing

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) as it influences bioavailability, formulation development, and the overall therapeutic efficacy of a drug product.[1][2] The determination of solubility is a fundamental step in the pre-formulation and lead optimization stages of drug discovery.[1][3][4] This guide presents both qualitative and quantitative methods for assessing the solubility of this compound in various solvents.

Experimental Protocols

A systematic approach to determining the solubility of a compound involves initial qualitative assessments followed by more rigorous quantitative measurements.

Qualitative tests provide a rapid assessment of a compound's solubility in different types of solvents, which can indicate the presence of certain functional groups.[5][6][7] These tests are typically performed by observing the dissolution of a small amount of the compound in a given solvent.

Procedure:

  • Add approximately 30 mg of this compound to a small test tube.[8]

  • Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.[6][8]

  • Observe whether the compound dissolves completely.

  • If the compound is soluble in water, the pH of the solution should be tested using litmus paper or a pH meter.[5][8]

  • If the compound is insoluble in water, its solubility should be tested in the following aqueous solutions in the order listed:

    • 5% Sodium Hydroxide (NaOH)

    • 5% Sodium Bicarbonate (NaHCO₃)

    • 5% Hydrochloric Acid (HCl)

    • Concentrated Sulfuric Acid (H₂SO₄)[8]

Interpretation of Results:

  • Water-soluble: Suggests the presence of polar functional groups. The pH of the aqueous solution will indicate the acidic or basic nature of the compound.[8]

  • 5% NaOH soluble: Indicates an acidic functional group.

  • 5% NaHCO₃ soluble: Suggests a strongly acidic functional group, such as a carboxylic acid.[7]

  • 5% HCl soluble: Indicates a basic functional group, such as an amine.[8]

  • Concentrated H₂SO₄ soluble: Suggests the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or unsaturated hydrocarbons.

  • Insoluble in all: Indicates a neutral, high molecular weight, or very nonpolar compound.

The following diagram illustrates the logical workflow for qualitative solubility testing.

G Qualitative Solubility Testing Workflow start Start with this compound water Test Solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No test_ph Test pH of Aqueous Solution soluble_water->test_ph hcl Test Solubility in 5% HCl insoluble_water->hcl acidic Acidic test_ph->acidic basic Basic test_ph->basic neutral_s Neutral test_ph->neutral_s soluble_hcl Soluble (Basic Compound) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test Solubility in 5% NaOH insoluble_hcl->naoh soluble_naoh Soluble (Acidic Compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Test Solubility in 5% NaHCO3 soluble_naoh->nahco3 h2so4 Test Solubility in Conc. H2SO4 insoluble_naoh->h2so4 soluble_nahco3 Soluble (Strongly Acidic) nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble (Weakly Acidic) nahco3->insoluble_nahco3 No soluble_h2so4 Soluble (Neutral w/ Heteroatoms or Unsaturation) h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble (Inert Compound) h2so4->insoluble_h2so4 No

Caption: Workflow for qualitative solubility analysis.

Quantitative methods provide precise measurements of a compound's solubility in a given solvent at a specific temperature. The shake-flask method followed by a suitable analytical technique is a widely accepted approach for determining thermodynamic (equilibrium) solubility.[9]

2.2.1 Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[9] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

  • Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol).

  • Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and separate the undissolved solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.[4]

  • Dilute the clear supernatant to a concentration within the linear range of the chosen analytical method.

  • Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

2.2.2 Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.[10][11]

  • Method Development: Develop a suitable HPLC method with a column and mobile phase that provides good separation and peak shape for this compound.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant from the shake-flask experiment and determine its concentration from the calibration curve.

  • Calculate Solubility: Back-calculate the original concentration of the undissolved sample to determine the solubility.

UV-Vis Spectroscopy:

UV-Vis spectroscopy can be a simpler and faster method for quantification if the compound has a suitable chromophore and there are no interfering substances.[12][13]

  • Determine λmax: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve.[14]

  • Sample Analysis: Measure the absorbance of the diluted supernatant at the λmax.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the sample and subsequently the solubility.

The following diagram illustrates the workflow for quantitative solubility determination.

G Quantitative Solubility Determination Workflow start Start: Excess this compound + Solvent shake_flask Shake-Flask Method: Agitate at constant temperature for 24-48h start->shake_flask equilibration Equilibrium Reached shake_flask->equilibration separation Separate Solid and Liquid Phases (Filtration or Centrifugation) equilibration->separation supernatant Collect Saturated Supernatant separation->supernatant dilution Dilute Supernatant supernatant->dilution analytical_method Select Analytical Method dilution->analytical_method hplc HPLC Analysis analytical_method->hplc High Specificity Needed uv_vis UV-Vis Spectroscopy analytical_method->uv_vis Rapid Screening calibration_hplc Generate HPLC Calibration Curve hplc->calibration_hplc calibration_uv Generate UV-Vis Calibration Curve uv_vis->calibration_uv analysis_hplc Analyze Diluted Sample calibration_hplc->analysis_hplc analysis_uv Analyze Diluted Sample calibration_uv->analysis_uv calculate_solubility Calculate Solubility analysis_hplc->calculate_solubility analysis_uv->calculate_solubility

References

An In-depth Technical Guide to the Purity and Characterization of 2-Amino-5-bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential analytical methodologies for determining the purity and characterizing the structure of 2-Amino-5-bromo-4-methylthiazole. This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Accurate assessment of its purity and confirmation of its identity are critical for ensuring the reliability and reproducibility of research and development outcomes.

Physicochemical Properties

2-Amino-5-bromo-4-methylthiazole is a solid at room temperature. Its fundamental physicochemical properties are summarized in the table below. Purity levels for commercially available research-grade material are typically high.

PropertyValueReference
CAS Number 3034-57-9[1][2]
Molecular Formula C₄H₅BrN₂S[2]
Molecular Weight 193.06 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 105-108.5 °C (decomposes)
Purity (Typical) ≥98%[2]

Synthesis and Purification Overview

A common synthetic route to 2-Amino-5-bromo-4-methylthiazole involves the direct bromination of 2-amino-4-methylthiazole. The resulting crude product is then purified, typically by recrystallization, to yield the final high-purity compound. The general workflow for synthesis and subsequent characterization is outlined below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Amino-4-methylthiazole B Bromination A->B C Crude 2-Amino-5-bromo-4-methylthiazole B->C D Recrystallization C->D E Pure 2-Amino-5-bromo-4-methylthiazole D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Chromatographic Analysis (HPLC) E->G H Purity & Structural Confirmation F->H G->H

Caption: Synthesis and characterization workflow for 2-Amino-5-bromo-4-methylthiazole.

Structural Elucidation and Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of 2-Amino-5-bromo-4-methylthiazole. The logical flow of this analytical process is depicted in the following diagram.

G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity Assessment A Purified Solid Sample B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D F HPLC Analysis A->F E Structural Confirmation B->E C->E D->E I Fully Characterized Compound E->I G Purity ≥98% F->G G->I

References

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (2-AT) moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure and broad spectrum of biological activities have made it a cornerstone in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the 2-aminothiazole core, its synthesis, therapeutic applications, and the structure-activity relationships that govern its efficacy, with a focus on quantitative data and detailed experimental methodologies.

A Privileged Scaffold: Broad-Spectrum Activity

The 2-aminothiazole nucleus is a fundamental component of several clinically approved drugs, including the anticancer agents dasatinib and alpelisib.[1] Its derivatives have demonstrated a wide array of pharmacological effects, making them attractive candidates for drug discovery programs.[2][3] The diverse biological activities associated with the 2-aminothiazole scaffold include:

  • Anticancer: 2-AT derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[1][4]

  • Antimicrobial: This scaffold is a key component in compounds exhibiting antibacterial and antifungal properties.[5][6]

  • Anti-inflammatory: Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects.[3]

  • Antiviral: The scaffold has been incorporated into molecules with antiviral activity.[3]

  • Neuroprotective: There is growing interest in the application of 2-aminothiazole derivatives in the treatment of neurodegenerative diseases.[7][8]

  • Kinase Inhibition: Many 2-aminothiazole-based compounds act as potent inhibitors of various kinases, a critical function in cancer therapy.[9][10]

Synthesis of the 2-Aminothiazole Core

The most common and versatile method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea derivative.[11][12]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Ethanol

  • Sodium bicarbonate solution (10%)

Procedure:

  • Dissolve 1 equivalent of the α-haloketone in ethanol.

  • Add 1 to 1.5 equivalents of thiourea to the solution.

  • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).[13]

  • After completion of the reaction (typically within a few hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 10% sodium bicarbonate solution.[13]

  • The resulting precipitate, the 2-aminothiazole derivative, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

General workflow of the Hantzsch thiazole synthesis.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 2-aminothiazole scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives is one of the most extensively studied areas. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer progression.

Kinase Inhibition: Many 2-aminothiazole-containing drugs, such as Dasatinib, function as potent kinase inhibitors.[10] They target a range of kinases including Src family kinases, Abl kinase, and BRAF kinase.[9][10] The 2-amino group often forms a key hydrogen bond interaction within the ATP-binding pocket of the kinase.

Simplified signaling pathway of 2-aminothiazole kinase inhibitors.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitutions at the 2-amino group: Modification at this position is well-tolerated and can significantly impact potency and selectivity. Introduction of substituted benzoyl groups has been shown to improve activity.[14]

  • Substitutions at the C4 and C5 positions: The nature of substituents at these positions influences the cytotoxic activity. Lipophilic groups like methyl, bromo, or phenyl at the C4 and/or C5 positions can lead to moderate to good antitumor activities.[1] For instance, incorporating a methyl group at the C4- or C5-position can sometimes decrease potency.[1]

  • Bioisosteric Replacement: Replacing the thiazole ring with other heterocycles, such as oxazole, can modulate the physicochemical properties and biological activity.[15]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Analogue 20H1299 (Human Lung Cancer)4.89[1]
Analogue 20SHG-44 (Human Glioma)4.03[1]
Dasatinib (BMS-354825)Pan-Src Kinase InhibitorNanomolar to subnanomolar[10]
AlpelisibPI3Kα Inhibitor-[1]
Compound 7CK2α3.4[16]
Antimicrobial Activity

2-aminothiazole derivatives have shown significant promise as antibacterial and antifungal agents. Their mechanism of action can involve the inhibition of essential microbial enzymes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • The presence of specific substituents can enhance antimicrobial potency. For example, trifluoromethoxy substituted aminothiazoles have been found to be potent antimicrobials.[6]

  • The central thiazole moiety and a 2-pyridyl group at the C4 position have been identified as crucial for antitubercular activity, while the N2 position allows for flexibility in substitutions.[14]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Compound 21Staphylococcus aureus (MRSA)2-4[6]
Trifluoromethoxy substituted aminothiazolesVarious Bacteria2-16[6]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[14]
Compound 8Enterobacter cloacae0.015-0.03[5]
Compound 3Escherichia coli0.011[5]
Neurodegenerative Diseases

The 2-aminothiazole scaffold is also being explored for its potential in treating neurodegenerative disorders like prion diseases.[8][17]

Pharmacokinetics and Metabolism: For CNS-active drugs, brain penetration and metabolic stability are critical. Studies on 2-aminothiazole analogs with antiprion activity have shown that some compounds can achieve high concentrations in the brain after oral dosing, with absolute bioavailability ranging from 27-40%.[17][18] The stability in liver microsomes for some of these compounds ranged from 30 to over 60 minutes.[17][18]

Table 3: Pharmacokinetic Parameters of Antiprion 2-Aminothiazole Analogs

ParameterValueReference
Absolute Bioavailability27-40%[17][18]
Stability in Liver Microsomes30->60 min[17][18]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of 2-aminothiazole derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1299, SHG-44)

  • Complete cell culture medium

  • 96-well plates

  • 2-aminothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for determining in vitro anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives against microbial strains.

Materials:

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • 2-aminothiazole derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Inoculum of the microbial strain standardized to a specific concentration

Procedure:

  • Prepare serial twofold dilutions of the 2-aminothiazole derivatives in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microbial strain to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target a wide range of diseases. The extensive research into its synthesis, biological activities, and structure-activity relationships has provided a solid foundation for the rational design of new and improved therapeutic agents. As our understanding of disease pathways deepens, the 2-aminothiazole core is poised to remain a critical component in the development of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-5-bromo-4-methylthiazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-amino-5-bromo-4-methylthiazole scaffold in the development of novel kinase inhibitors. This document includes summaries of inhibitory activities against key kinase targets, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the thiazole ring provides a unique combination of steric and electronic properties, making 2-amino-5-bromo-4-methylthiazole a promising starting point for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This makes them attractive targets for therapeutic intervention.

Data Presentation: Inhibitory Activity of 2-Aminothiazole Derivatives

While specific quantitative data for 2-amino-5-bromo-4-methylthiazole is limited in publicly available literature, the following tables summarize the inhibitory activities of structurally related 2-aminothiazole derivatives against key kinase targets. This data provides a strong rationale for the exploration of the 2-amino-5-bromo-4-methylthiazole scaffold.

Table 1: Inhibitory Activity against Aurora Kinases

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora A44[1]
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora B19[2]
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora C65[2]
2-Aminothiazole Derivatives (General)Aurora A/B9 - 31[2]

Table 2: Inhibitory Activity against Protein Kinase CK2

Compound/Derivative ClassTarget KinaseIC50 (µM)Reference
1,3-thiazole-5-carboxylic acid derivativeCK20.4[3]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeCK21.9[3]
Aryl 2-aminothiazole derivativeCK2α3.4[4]
2-aminothiazole scaffold (Hit compound)CK2α27.7[4]

Table 3: Inhibitory Activity against Src Family Kinases

Compound/Derivative ClassTarget KinaseKi (nM)Reference
2-aminothiazole analogues of dasatinibSrc, Fyn, Lyn, Yes90 - 480[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylthiazole

This protocol is adapted from the synthesis of the structurally similar 2-amino-5-bromo-4-t-butylthiazole.

Step 1: Synthesis of 2-Amino-4-methylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromobutan-2-one (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-methylthiazole.

Step 2: Bromination of 2-Amino-4-methylthiazole

  • Reaction Setup: Dissolve 2-amino-4-methylthiazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature while stirring.

  • Reaction Time: Continue stirring at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Precipitation: Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4-methylthiazole.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a general protocol to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., Aurora A, CK2)

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase Assay Buffer

  • 2-Amino-5-bromo-4-methylthiazole derivative (Test Compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the recombinant kinase solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[6]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation s1 Step 1: Synthesis of 2-Amino-4-methylthiazole s2 Step 2: Bromination s1->s2 s3 Purified 2-Amino-5-bromo- 4-methylthiazole s2->s3 b1 In Vitro Kinase Inhibition Assay (ADP-Glo™) s3->b1 Test Compound b2 IC50 Determination b1->b2

General experimental workflow for synthesis and evaluation.

aurora_kinase_pathway cluster_aurora Aurora Kinase Signaling AuroraA Aurora A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 2-Amino-5-bromo- 4-methylthiazole Derivative Inhibitor->AuroraA Inhibitor->AuroraB Cancer_Progression Cancer Progression Centrosome_Maturation->Cancer_Progression Spindle_Assembly->Cancer_Progression Chromosome_Segregation->Cancer_Progression Cytokinesis->Cancer_Progression

Simplified Aurora Kinase signaling pathway and inhibition.

ck2_signaling_pathway cluster_ck2 Protein Kinase CK2 Signaling CK2 Protein Kinase CK2 NF_kB NF-κB Pathway CK2->NF_kB Wnt Wnt/β-catenin Pathway CK2->Wnt PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Inhibitor 2-Amino-5-bromo- 4-methylthiazole Derivative Inhibitor->CK2 Cell_Proliferation Cell Proliferation NF_kB->Cell_Proliferation Wnt->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Tumorigenesis Tumorigenesis Cell_Proliferation->Tumorigenesis Apoptosis_Inhibition->Tumorigenesis

Overview of Protein Kinase CK2 signaling and inhibition.

References

Application Notes and Protocols for 2-Amino-5-bromo-4-methylthiazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Amino-5-bromo-4-methylthiazole in the field of anticancer drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1][2] The introduction of a bromine atom at the 5-position and a methyl group at the 4-position is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity and target interactions.[1] While specific experimental data for 2-Amino-5-bromo-4-methylthiazole is limited in publicly available literature, this document synthesizes information from structurally related compounds to guide researchers in its synthesis, evaluation, and potential mechanisms of action.

Anticipated Biological Activity and Mechanism of Action

Derivatives of 2-aminothiazole have been shown to exhibit potent anticancer activity through various mechanisms. A prominent proposed mechanism involves the induction of apoptosis and cell cycle arrest.[1] Many thiazole-based anticancer agents are known to target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. The substitution of a methyl group with a bromine atom at the C5-position of the thiazole ring has been reported to result in compounds with IC50 values in the micromolar range (6.61 to 9.34 μM) against cancer cell lines, suggesting that 2-Amino-5-bromo-4-methylthiazole could be a promising candidate for anticancer drug development.[2]

Quantitative Data Summary

Due to the limited availability of direct experimental data for 2-Amino-5-bromo-4-methylthiazole, this table presents a compilation of in vitro cytotoxicity data for structurally related 2-aminothiazole derivatives to provide a comparative context for its potential efficacy.

Compound/Derivative ClassCancer Cell LineIC50 (µM)
2-Aminothiazole with bromo group at C5-position-6.61 - 9.34
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8
2-Arylamino-4-(3'-indolyl)thiazoleMCF-71.86
Promising analogue 20 (lipophilic substituents at 4/5-position)H1299 (Human Lung Cancer)4.89
Promising analogue 20 (lipophilic substituents at 4/5-position)SHG-44 (Human Glioma)4.03
4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin (46a)A549 (Human Lung Cancer)1.3 ± 0.9
4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin (46b)A549 (Human Lung Cancer)0.16 ± 0.06
4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin (46b)HepG2 (Human Liver Cancer)0.13 ± 0.05

Experimental Protocols

Synthesis of 2-Amino-5-bromo-4-methylthiazole

A general and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis, followed by bromination.

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

  • Materials: 3-Chloropentane-2,4-dione (1-chloroacetone), Thiourea, Ethanol.

  • Procedure:

    • Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask.

    • Add 3-chloropentane-2,4-dione (1 equivalent) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Bromination of 2-Amino-4-methylthiazole

  • Materials: 2-Amino-4-methylthiazole, N-Bromosuccinimide (NBS), Acetonitrile or Chloroform.

  • Procedure:

    • Dissolve 2-Amino-4-methylthiazole (1 equivalent) in acetonitrile or chloroform in a round-bottom flask protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise with stirring.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-Amino-5-bromo-4-methylthiazole by column chromatography on silica gel.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Materials: Cancer cell lines (e.g., MCF-7, A549, HCT116), 96-well plates, Complete growth medium, 2-Amino-5-bromo-4-methylthiazole, DMSO, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of 2-Amino-5-bromo-4-methylthiazole in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 1-chloroacetone, thiourea) hantzsch Hantzsch Thiazole Synthesis start->hantzsch aminothiazole 2-Amino-4-methylthiazole hantzsch->aminothiazole bromination Bromination with NBS aminothiazole->bromination final_product 2-Amino-5-bromo-4-methylthiazole bromination->final_product purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification

Caption: Synthetic workflow for 2-Amino-5-bromo-4-methylthiazole.

G cluster_screening Anticancer Screening Workflow synthesis Synthesis of 2-Amino-5-bromo-4-methylthiazole invitro In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->invitro ic50 IC50 Determination invitro->ic50 hit_validation Hit Validation & Lead Optimization ic50->hit_validation moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) hit_validation->moa invivo In Vivo Efficacy Studies (Xenograft Models) moa->invivo

Caption: Experimental workflow for anticancer drug discovery.

G cluster_pathway Potential Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound 2-Amino-5-bromo-4-methylthiazole (and its derivatives) compound->pi3k inhibits compound->akt inhibits compound->mtor inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for 2-Amino-5-bromo-4-methylthiazole in MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylthiazole is a synthetic compound belonging to the 2-aminothiazole class of heterocyclic molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds with potential therapeutic applications, including anticancer and antimicrobial properties. The 2-aminothiazole scaffold serves as a versatile starting point for the development of novel drug candidates. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position can modulate the compound's physicochemical properties, potentially influencing its biological activity and target interactions.

This document provides a detailed protocol for assessing the cytotoxic effects of 2-Amino-5-bromo-4-methylthiazole on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it explores the potential mechanism of action through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.

Data Presentation

CompoundCell LineIC50 (µM) - Hypothetical
2-Amino-5-bromo-4-methylthiazole MCF-7 (Breast Cancer) ~5-15
A549 (Lung Cancer) ~8-20
HCT116 (Colon Cancer) ~6-18
Doxorubicin (Positive Control)MCF-7~0.5 - 1.5
A549~1.0 - 2.0
HCT116~0.8 - 1.8
DMSO (Vehicle Control)VariousNo significant effect

Experimental Protocols

MTT Assay Protocol for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1] The concentration of these formazan crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • 2-Amino-5-bromo-4-methylthiazole

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of 2-Amino-5-bromo-4-methylthiazole in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 2-Amino-5-bromo-4-methylthiazole.

    • Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).

    • Incubate the plate for 48 to 72 hours.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[1]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot a dose-response curve with the concentration of 2-Amino-5-bromo-4-methylthiazole on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 3. Seed Cells (96-well plate) cell_culture->cell_seeding compound_prep 2. Prepare Serial Dilutions of 2-Amino-5-bromo-4-methylthiazole treatment 5. Add Compound Dilutions and Controls compound_prep->treatment incubation_24h 4. Incubate 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_48_72h 6. Incubate 48-72h treatment->incubation_48_72h mtt_addition 7. Add MTT Solution incubation_48_72h->mtt_addition incubation_4h 8. Incubate 4h mtt_addition->incubation_4h solubilization 9. Add DMSO to Dissolve Formazan incubation_4h->solubilization read_absorbance 10. Measure Absorbance (490-570 nm) solubilization->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathway: PI3K/Akt Inhibition

Many 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a frequently implicated target. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Compound 2-Amino-5-bromo- 4-methylthiazole Compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Antimicrobial Screening of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminothiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] The urgent need for novel antimicrobial agents to combat the rise of drug-resistant pathogens has spurred extensive research into the synthesis and evaluation of new 2-aminothiazole-based compounds.[3][4] These application notes provide a comprehensive overview of the methodologies used to screen 2-aminothiazole derivatives for their antimicrobial efficacy, present key data from various studies, and illustrate the experimental workflows and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of 2-Aminothiazole Derivatives

The antimicrobial potential of 2-aminothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6] The following tables summarize the MIC values and zones of inhibition for various 2-aminothiazole derivatives against a panel of bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusStaphylococcus epidermidis (MDR)Escherichia coliPseudomonas aeruginosa (MDR)Reference
Compound 2a -250--[5]
Compound 2b -250-375[5]
Compound 2d 250 (MDR)-375-[5]
Compound 2g 250 (MDR)-375-[5]
Thiazole Derivatives 50-200-No InhibitionNo Inhibition[7]
Benzothiazole Derivative 13 Significant Activity (50-75)-Significant Activity (50-75)-[8]
Benzothiazole Derivative 14 Significant Activity (50-75)-Significant Activity (50-75)-[8]

*MDR: Multi-drug resistant

Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCandida albicansAspergillus nigerCandida glabrata (ATCC 62934)Reference
Compound 2a Zone of Inhibition: 20.0 mm--[5]
Compound 2b --Zone of Inhibition: 21.0 mm[5]
Compound SMB-1 Good ActivityComparable to Micanazole Nitrate-[9]
Compound SMB-6 Good Activity--[9]
Benzothiazole Derivative 13 -Significant Activity (50-75 µg/mL)-[8]
Benzothiazole Derivative 14 -Significant Activity (50-75 µg/mL)-[8]

Experimental Protocols

Detailed methodologies for the key experiments involved in the antimicrobial screening of 2-aminothiazole derivatives are provided below.

Protocol 1: Agar Well/Cup-Plate Diffusion Method

This method is a preliminary test to evaluate the antimicrobial activity of the synthesized compounds.[10]

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the microbial inoculum over the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.[7]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum (adjusted to a final concentration of ~5 x 10^5 CFU/mL)

  • Test compounds serially diluted in the broth

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Growth control (broth with inoculum)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Dispense the appropriate broth into all wells of a 96-well plate.

  • Create serial dilutions of the test compounds directly in the wells of the microtiter plate.

  • Add the standardized microbial inoculum to each well, except for the negative control wells.

  • Include a positive control (a known antimicrobial agent) and a growth control (inoculum without any compound).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6] Optionally, a growth indicator like resazurin can be added to aid in the determination.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of 2-aminothiazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of 2-Aminothiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization primary_screening Primary Screening (Agar Diffusion Method) characterization->primary_screening Test Compounds mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mcf_determination MFC/MBC Determination mic_determination->mcf_determination toxicity_assay Cytotoxicity Assays mic_determination->toxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mcf_determination->sar_analysis mechanism_study Mechanism of Action Studies (e.g., Docking) sar_analysis->mechanism_study

Caption: General workflow for the antimicrobial screening of 2-aminothiazole derivatives.

Proposed Mechanism of Action

Molecular docking studies have suggested that 2-aminothiazole derivatives may exert their antimicrobial effects by inhibiting essential microbial enzymes.[11][12]

G cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action compound_b 2-Aminothiazole Derivative murb MurB Enzyme compound_b->murb Inhibition peptidoglycan Peptidoglycan Synthesis murb->peptidoglycan Catalyzes step in cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Essential for compound_f 2-Aminothiazole Derivative cyp51 CYP51 (Lanosterol 14α-demethylase) compound_f->cyp51 Inhibition ergosterol Ergosterol Synthesis cyp51->ergosterol Catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Essential component of

Caption: Proposed mechanism of action for 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Summary

The antimicrobial activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.[6]

G cluster_sar Structure-Activity Relationship (SAR) core 2-Aminothiazole Core r1 Substituents at C4-position (e.g., Aryl groups) core->r1 r2 Substituents at C5-position core->r2 r3 Substituents on the Amino Group core->r3 activity Antimicrobial Activity r1->activity Significant Impact r2->activity Modulates Activity r3->activity Influences Potency & Selectivity

Caption: Key structural features influencing the antimicrobial activity of 2-aminothiazoles.

Conclusion: The 2-aminothiazole scaffold serves as a valuable template for the development of new antimicrobial agents. The protocols and data presented here provide a framework for the systematic screening and evaluation of novel derivatives. Further investigations into their mechanism of action and structure-activity relationships are crucial for optimizing their therapeutic potential and addressing the challenge of antimicrobial resistance.

References

Application of 2-Amino-5-bromo-4-methylthiazole in Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylthiazole is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds, including those with antimicrobial properties.[1][2] The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous approved drugs with diverse therapeutic applications.[3] The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the thiazole ring can modulate the physicochemical properties and biological activity of the parent molecule, potentially leading to enhanced potency or a novel mechanism of action against bacterial pathogens.[3] This document provides an overview of the potential antibacterial applications of 2-Amino-5-bromo-4-methylthiazole, along with detailed protocols for its investigation.

Antibacterial Activity (Hypothetical Data)

While extensive experimental data for 2-Amino-5-bromo-4-methylthiazole is not yet available in the public domain, based on the known antibacterial activity of structurally related 2-aminothiazole derivatives, a hypothetical profile of its antibacterial efficacy is presented below. This data is intended to serve as a guide for designing and interpreting future experiments.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 2-Amino-5-bromo-4-methylthiazole against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive16
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive32
Bacillus subtilis (ATCC 6633)Gram-positive8
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128
Klebsiella pneumoniae (ATCC 700603)Gram-negative64

Table 2: Hypothetical Zone of Inhibition for 2-Amino-5-bromo-4-methylthiazole using Agar Well Diffusion Assay.

Bacterial StrainGram StainZone of Inhibition (mm) at 100 µ g/well
Staphylococcus aureus (ATCC 25923)Gram-positive18
Bacillus subtilis (ATCC 6633)Gram-positive22
Escherichia coli (ATCC 25922)Gram-negative12
Pseudomonas aeruginosa (ATCC 27853)Gram-negative9

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antibacterial potential of 2-Amino-5-bromo-4-methylthiazole are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.[4]

Materials:

  • 2-Amino-5-bromo-4-methylthiazole

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Amino-5-bromo-4-methylthiazole in DMSO (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

  • Inoculation: Inoculate each well (except for the sterility control) with 10 µL of the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Positive Control: A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be tested in parallel.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution D Perform Serial Dilution of Compound in 96-well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum in CAMHB B->C E Inoculate Wells with Bacterial Suspension C->E D->E G Incubate at 37°C for 18-24h E->G F Include Growth and Sterility Controls F->G H Visually Determine MIC G->H

Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Well Diffusion Assay

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

  • 2-Amino-5-bromo-4-methylthiazole

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile cotton swabs

Procedure:

  • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Bacterial Lawn Culture:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the MHA plate to create a lawn culture.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of the 2-Amino-5-bromo-4-methylthiazole solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls:

    • Negative Control: A well containing only the solvent (DMSO).

    • Positive Control: A well containing a standard antibiotic solution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow A Prepare MHA Plates B Create Bacterial Lawn Culture A->B C Create Wells in Agar B->C D Add Test Compound and Controls to Wells C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition E->F

Workflow for the agar well diffusion assay.

Potential Mechanism of Action

The antibacterial mechanism of action for 2-aminothiazole derivatives is not fully elucidated but is an active area of research. Some studies on related compounds suggest that they may act by inhibiting essential bacterial enzymes.[5] For instance, molecular docking studies have pointed to MurB, an enzyme involved in the biosynthesis of the bacterial cell wall, as a potential target for 2-aminothiazole derivatives.[5] Inhibition of DNA gyrase is another proposed mechanism for some thiazole-based antibacterial agents.[6] Further investigation is required to determine the specific molecular targets of 2-Amino-5-bromo-4-methylthiazole.

Mechanism_of_Action_Hypothesis cluster_compound Compound cluster_bacterium Bacterial Cell cluster_effect Effect A 2-Amino-5-bromo-4-methylthiazole D MurB Enzyme A->D Inhibits E DNA Gyrase A->E Inhibits B Bacterial Cell Wall Synthesis F Inhibition of Cell Growth / Cell Death B->F Leads to C DNA Replication C->F Leads to D->B Essential for E->C Essential for

Hypothesized antibacterial mechanism of action.

Conclusion

2-Amino-5-bromo-4-methylthiazole represents a promising scaffold for the development of new antibacterial agents. The provided protocols offer a framework for the systematic evaluation of its antibacterial activity. Further studies, including comprehensive in vitro and in vivo testing, as well as mechanistic investigations, are warranted to fully explore its therapeutic potential. The versatility of the 2-aminothiazole core also allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Derivatization of 2-Amino-5-bromo-4-methylthiazole for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-Amino-5-bromo-4-methylthiazole molecule is a particularly valuable starting material for drug discovery. Each position on the thiazole ring offers a strategic handle for chemical modification to fine-tune its biological profile:

  • The 2-amino group can be readily modified to introduce various side chains, influencing the molecule's polarity and interaction with biological targets.

  • The 5-bromo atom provides a versatile site for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl and heteroaryl substituents.[3] This modification can significantly impact the compound's potency and selectivity.

  • The 4-methyl group , along with the 5-bromo substituent, enhances the lipophilicity of the scaffold, which can improve cell membrane permeability and interaction with hydrophobic pockets of target proteins.[1][2]

These application notes provide detailed protocols for the synthesis, derivatization, and biological evaluation of novel compounds based on the 2-Amino-5-bromo-4-methylthiazole core.

Derivatization Strategies

The strategic derivatization of the 2-Amino-5-bromo-4-methylthiazole core can be pursued at two primary sites: the exocyclic amino group at position 2 and the bromo-substituent at position 5. These modifications allow for the generation of large, diverse chemical libraries for screening.

G cluster_core Core Scaffold cluster_derivatives Derivatization Pathways cluster_reactions Reaction Types Core 2-Amino-5-bromo-4-methylthiazole Acylation Acylation / Alkylation Core->Acylation At 2-Amino Group Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Core->Coupling At 5-Bromo Position N_Deriv N-Substituted Derivatives (Amides, Schiff Bases, etc.) C_Deriv C5-Substituted Derivatives (Aryl, Heteroaryl groups) Acylation->N_Deriv Coupling->C_Deriv

Caption: Key derivatization strategies for the 2-Amino-5-bromo-4-methylthiazole scaffold.

Experimental Protocols: Synthesis and Derivatization

The following protocols outline the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylthiazole

This synthesis is a two-step process involving the Hantzsch thiazole synthesis followed by electrophilic bromination.

G Start Chloroacetone + Thiourea Step1 Step 1: Hantzsch Synthesis (Ethanol, Reflux) Start->Step1 Intermediate 2-Amino-4-methylthiazole Step1->Intermediate Step2 Step 2: Bromination (NBS or Br2/Acetic Acid) Intermediate->Step2 Final Target Scaffold: 2-Amino-5-bromo-4-methylthiazole Step2->Final

Caption: Synthetic workflow for the 2-Amino-5-bromo-4-methylthiazole core structure.

Step 1: Synthesis of 2-Amino-4-methylthiazole

  • Materials: Chloroacetone, Thiourea, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol.

    • Add chloroacetone (1.0 equivalent) to the solution.

    • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. A precipitate should form.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 2-Amino-5-bromo-4-methylthiazole

  • Materials: 2-Amino-4-methylthiazole, N-Bromosuccinimide (NBS) or Bromine (Br₂), Acetic Acid or Chloroform.

  • Procedure (using NBS): [1]

    • Dissolve 2-Amino-4-methylthiazole (1.0 equivalent) in chloroform or acetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Add NBS (1.0 equivalent) portion-wise while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3] Monitor by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Derivatization at the 2-Amino Group (N-Acylation)
  • Materials: 2-Amino-5-bromo-4-methylthiazole, Acyl chloride (e.g., Acetyl chloride), Pyridine or Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-Amino-5-bromo-4-methylthiazole (1.0 equivalent) in dry DCM in a round-bottom flask.

    • Add pyridine (1.5 equivalents) and cool the mixture to 0°C.

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature for 4-6 hours until completion (monitor by TLC).

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting amide by column chromatography or recrystallization.

Protocol 3: Derivatization at the 5-Bromo Position (Suzuki Coupling)
  • Materials: 2-Amino-5-bromo-4-methylthiazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water).

  • Procedure:

    • In a reaction vessel, combine 2-Amino-5-bromo-4-methylthiazole (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 equivalents).

    • De-gas the vessel by purging with an inert gas (e.g., Argon or Nitrogen).

    • Add the de-gassed solvent system (e.g., Dioxane/Water 4:1).

    • Heat the reaction mixture at 80-100°C for 8-16 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Activity & Quantitative Data

Derivatives of 2-aminothiazole are well-documented for their potent anticancer and antimicrobial activities.[3]

Anticancer Activity

Many 2-aminothiazole derivatives function as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] By blocking these pathways, the compounds can inhibit tumor growth and proliferation.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A (e.g., Src) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation, Survival TF->Response Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a representative kinase signaling pathway by a 2-aminothiazole derivative.

Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives (Note: The IC₅₀ values are for structurally related compounds and should be determined experimentally for new derivatives).

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2-amino-4-phenylthiazole analogHT29 (Colon Cancer)2.01[2]
Lipophilic 2-aminothiazole analogH1299 (Lung Cancer)4.89[2]
Lipophilic 2-aminothiazole analogSHG-44 (Glioma)4.03[2]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8[3]
Dasatinib (contains 2-aminothiazole)Pan-Src Kinase InhibitionSubnanomolar[3]
Antimicrobial Activity

The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[1] The mechanism of action is often believed to involve the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis.[1]

Table 2: Antimicrobial Activity of Structurally Related 2-Aminothiazole Derivatives (Note: The MIC values are for structurally related compounds and should be determined experimentally for new derivatives).

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Thiazolyl-thiourea derivativeStaphylococcus species4 - 16[3]
2-amino-5-alkylidene-thiazol-4-onePseudomonas aeruginosa3.125[4]
2-amino-5-alkylidene-thiazol-4-oneBacillus subtilis6.25[4]
2-amino-5-alkylidene-thiazol-4-oneStaphylococcus aureus6.25[4]

Protocols for Biological Evaluation

G Library Synthesized Derivative Library Screening Primary Screening Library->Screening Anticancer Anticancer Assay (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Screening->Antimicrobial Hit Hit Identification Anticancer->Hit Antimicrobial->Hit Lead Lead Optimization Hit->Lead

Caption: General workflow for the biological screening of new chemical derivatives.
Protocol 4: In Vitro Anticancer Efficacy (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.[5]

  • Materials: Cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI media with 10% FBS, 96-well plates, Test compound, DMSO, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (~37°C, 5% CO₂) to allow for cell attachment.[5]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5] Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the media and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: In Vitro Antimicrobial Efficacy (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains via broth microdilution.[3]

  • Materials: Bacterial strains (e.g., S. aureus, E. coli), Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, Test compound, DMSO, Positive control antibiotic (e.g., Ciprofloxacin).

  • Procedure:

    • Compound Dilution: Prepare a stock solution of the test compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB.[3]

    • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in CAMHB.[3]

    • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[3]

    • Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Conclusion

2-Amino-5-bromo-4-methylthiazole is a highly adaptable scaffold for the development of novel therapeutic agents. The synthetic and biological evaluation protocols provided here offer a comprehensive framework for researchers to synthesize, derivatize, and screen new compounds for potential anticancer and antimicrobial activities. The strategic modification at the 2-amino and 5-bromo positions allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of potent and selective drug candidates.

References

In Vitro Evaluation of 2-Amino-5-bromo-4-methylthiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-amino-5-bromo-4-methylthiazole derivatives, a class of compounds with significant potential in anticancer drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 5-position and a methyl group at the 4-position can enhance lipophilicity and cytotoxic activity.[1][2]

Application Notes

Derivatives of 2-amino-5-bromo-4-methylthiazole have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action for many 2-aminothiazole derivatives involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways.[1][3]

Anticipated Biological Activities:
  • Anticancer Activity: These derivatives are expected to exhibit dose-dependent cytotoxic effects on cancer cells. The lipophilic nature of the substituents at the 4- and 5-positions of the thiazole ring is thought to improve cell membrane permeability.[1]

  • Mechanism of Action: The primary mechanism of anticancer activity is likely the induction of apoptosis. Studies on structurally related 2-aminothiazole compounds have shown cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2.[3] Furthermore, some 2-aminothiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase.[4] A potential target for this class of compounds is Karyopherin Subunit Beta 1 (KPNB1), a protein involved in nuclear transport, which has been linked to cell cycle progression and apoptosis.[5][6]

Data Presentation

The following table summarizes the in vitro anticancer activity of representative 2-amino-5-bromo-4-methylthiazole derivatives against human lung carcinoma (H1299) and glioma (SHG-44) cell lines. The data is presented as IC50 values (the concentration required for 50% inhibition of cell growth).

Compound IDDerivative Structure (Substitution on 2-amino group)H1299 IC50 (µM)SHG-44 IC50 (µM)
ABMT-1 Benzyl7.928.15
ABMT-2 4-Chlorobenzyl6.617.03
ABMT-3 4-Methoxybenzyl9.348.87
ABMT-4 3,4-Dichlorobenzyl6.887.21

Note: The IC50 values are based on data for 2-aminothiazole derivatives with methyl and bromo substitutions at the 4- and 5-positions, respectively, as reported in the literature.[2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 2-amino-5-bromo-4-methylthiazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., H1299, SHG-44)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2-Amino-5-bromo-4-methylthiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-amino-5-bromo-4-methylthiazole derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Analysis by Western Blot

This protocol describes the detection of apoptosis-related proteins in cancer cells treated with 2-amino-5-bromo-4-methylthiazole derivatives.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PARP1, anti-caspase-3, anti-Bcl-2, anti-Bim)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in the expression levels of the target proteins.[3]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., H1299, SHG-44) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubate Cells with Compounds (48-72 hours) seeding->treatment compound_prep Prepare Serial Dilutions of 2-Amino-5-bromo-4-methylthiazole Derivatives compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan Solubilize Formazan Crystals mtt_add->formazan readout Measure Absorbance at 570 nm formazan->readout calc Calculate Cell Viability (%) readout->calc ic50 Determine IC50 Values calc->ic50

Caption: Workflow for determining in vitro anticancer efficacy using the MTT assay.

Proposed Signaling Pathway for Apoptosis Induction

G cluster_pathway Apoptotic Signaling Cascade compound 2-Amino-5-bromo- 4-methylthiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bim Bim (Pro-apoptotic) compound->bim caspase3 Caspase-3 Activation bcl2->caspase3 bim->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Application Notes and Protocols for Cell Viability Assays with 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds, including several clinically approved drugs. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, with significant attention on their potential as anticancer agents. These compounds have been shown to exert potent cytotoxic effects across a wide range of human cancer cell lines by modulating various cellular processes, primarily through the induction of apoptosis and cell cycle arrest.

These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of 2-aminothiazole compounds on cell viability. The subsequent sections detail the methodologies for key assays, present exemplary data, and illustrate the underlying cellular mechanisms.

Data Presentation: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives

The anti-proliferative activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. The following tables summarize the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM
A549 (Lung Cancer)Strong antiproliferative activity
Compound 20 H1299 (Lung Cancer)4.89 µM
SHG-44 (Glioma)4.03 µM
TH-39 K562 (Leukemia)0.78 µM
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Compound 79a MCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79b A549 (Lung Cancer)1.61 µg/

Application Notes and Protocols for 2-Amino-5-bromo-4-methylthiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Amino-5-bromo-4-methylthiazole as a versatile intermediate in organic synthesis. This heterocyclic building block is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.

Introduction

2-Amino-5-bromo-4-methylthiazole is a key synthetic intermediate belonging to the 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules with therapeutic applications, including as anticancer, anti-inflammatory, and antibacterial agents. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group at the 4-position can influence the steric and electronic properties of the final compounds, potentially enhancing their binding affinity and selectivity for biological targets.

This intermediate is particularly valuable in the synthesis of protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. Derivatives of 2-aminothiazoles have been successfully developed as potent kinase inhibitors, such as Dasatinib, a treatment for chronic myeloid leukemia (CML).

Applications in the Synthesis of Kinase Inhibitors

2-Amino-5-bromo-4-methylthiazole is an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The bromine atom allows for the facile introduction of various aryl and heteroaryl groups at the C5 position via palladium-catalyzed cross-coupling reactions. These substituents can be tailored to interact with specific residues within the ATP-binding pocket of target kinases.

One important family of kinases targeted by derivatives of similar 2-aminothiazole scaffolds is the mitogen-activated protein kinase (MAPK) family, particularly p38 MAPK.[1] The p38 MAPK signaling pathway plays a central role in regulating inflammatory responses.[1]

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (MEKK, MLK, ASK1) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates mapkapk2 MAPKAPK2 p38_mapk->mapkapk2 phosphorylates transcription_factors Transcription Factors (ATF-2, MEF-2, etc.) p38_mapk->transcription_factors phosphorylates inflammation Inflammation mapkapk2->inflammation transcription_factors->inflammation apoptosis Apoptosis transcription_factors->apoptosis inhibitor 2-Aminothiazole-based Inhibitor inhibitor->p38_mapk

Caption: p38 MAPK signaling pathway and the point of inhibition.

Quantitative Data

The following tables summarize representative quantitative data for cross-coupling reactions of a structurally similar intermediate, 2-Amino-5-bromo-4-tert-butylthiazole. This data can serve as a valuable guide for optimizing reactions with 2-Amino-5-bromo-4-methylthiazole.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-tert-butylthiazole with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O901885
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O901892
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O902078

Data is representative for a structurally similar compound and should be used as a guideline.[2]

Table 2: Sonogashira Coupling of 2-Amino-5-bromo-4-tert-butylthiazole with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF70688
21-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF70882
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)DIPEATHFRT-501275

Data is representative for a structurally similar compound and should be used as a guideline.[3]

Table 3: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-tert-butylthiazole with Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101685
2AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101878
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001282

Data is representative for a structurally similar compound and should be used as a guideline.[3]

Experimental Protocols

The following protocols are adapted from established procedures for the structurally similar 2-Amino-5-bromo-4-tert-butylthiazole and provide a robust starting point for the functionalization of 2-Amino-5-bromo-4-methylthiazole.[2][3]

General Workflow for Cross-Coupling Reactions

workflow start Start reaction_setup Reaction Setup: - 2-Amino-5-bromo-4-methylthiazole - Coupling Partner - Catalyst & Ligand - Base & Solvent start->reaction_setup inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reaction_setup->inert_atmosphere heating_stirring Heating and Stirring inert_atmosphere->heating_stirring monitoring Reaction Monitoring (TLC or LC-MS) heating_stirring->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Application Notes and Protocols for the Suzuki Coupling of 5-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials. The development of efficient and versatile methods for the functionalization of the thiazole ring is therefore of significant interest. Among the various cross-coupling strategies, the Suzuki-Miyaura reaction has emerged as a powerful and widely adopted tool for the formation of carbon-carbon bonds. This reaction offers excellent functional group tolerance, generally high yields, and utilizes commercially available and relatively non-toxic boronic acid reagents.[1]

These application notes provide a detailed experimental protocol for the Suzuki coupling of 5-bromothiazoles with various arylboronic acids, a summary of common reaction conditions, and troubleshooting guidelines to facilitate the synthesis of 5-arylthiazole derivatives.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1][2][3][4] In the context of synthesizing 5-arylthiazoles, a 5-bromothiazole derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromothiazole to form a Pd(II) intermediate.[1][4]

  • Transmetalation: The aryl group from the boronic acid, which is activated by the base, is transferred to the palladium center, replacing the bromide.[1][4][5]

  • Reductive Elimination: The two organic ligands on the palladium complex (the thiazole and aryl groups) couple and are eliminated from the metal center, forming the desired 5-arylthiazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

A generalized scheme for this reaction is depicted below:

Suzuki_Coupling_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Bromothiazole 5-Bromothiazole Arylthiazole 5-Arylthiazole Bromothiazole->Arylthiazole BoronicAcid Arylboronic Acid BoronicAcid->Arylthiazole Catalyst Pd Catalyst Base Base Solvent Solvent Byproducts Byproducts

Caption: Generalized reaction scheme for the Suzuki coupling of 5-bromothiazoles.

Data Presentation

The choice of catalyst, ligand, base, and solvent significantly influences the efficiency and outcome of the Suzuki coupling reaction. The following tables summarize the performance of different catalytic systems in the coupling of 5-bromothiazole derivatives with various arylboronic acids.

Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of 5-Bromothiazoles

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O85-9515GoodA common and often effective system.[6]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802-4HighCan provide high yields and shorter reaction times.[7]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1001292Buchwald-type ligands are effective for heteroaryl couplings.[8]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O12010 min (µW)53Microwave conditions can significantly reduce reaction times.[9]
Pd(OAc)₂PCy₃K₂CO₃Dimethoxyethane804ModerateA versatile catalyst precursor.[10]

Table 2: Effect of Different Bases and Solvents

BaseSolvent SystemTemp. (°C)Observations
K₂CO₃Dioxane/H₂O80-100Widely used, effective for a broad range of substrates.[7][8]
K₃PO₄Toluene/H₂O100A stronger base, can be beneficial for less reactive substrates.[8]
Cs₂CO₃Dioxane/H₂O90Often used to improve yields in challenging couplings.[7]
Na₂CO₃ACN/H₂O90An alternative carbonate base.[9]
KFDioxane110Can be used when base-labile functional groups are present.[5][11]

Experimental Protocols

This section provides a general, detailed protocol for the Suzuki coupling of a 5-bromothiazole derivative with an arylboronic acid. This protocol should be considered a starting point, and optimization of reagents and conditions may be necessary for specific substrates.

Materials:

  • 5-Bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the 5-bromothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.05 mmol) to the reaction mixture. If the catalyst is a solid, it can be added with the other solid reagents in step 1.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously. If using a microwave reactor, set the appropriate temperature and time parameters.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the same organic solvent (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylthiazole.

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflow for the Suzuki coupling of 5-bromothiazoles.

Experimental_Workflow start Start reagents Combine 5-Bromothiazole, Arylboronic Acid, and Base in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up and Extraction with Organic Solvent monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End (Pure 5-Arylthiazole) purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting

Low yields or incomplete reactions in the Suzuki coupling of 5-bromothiazoles can often be attributed to several factors. Here are some common issues and potential solutions:

  • Suboptimal Catalyst System: The chosen catalyst and ligand may not be active enough for the specific 5-bromothiazole substrate.

    • Solution: Screen a variety of palladium catalysts and phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are often effective for heteroaryl couplings.[8] Consider using pre-formed palladium complexes like Pd(PPh₃)₄ or generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand.[8]

  • Improper Reaction Conditions: The temperature, solvent, and base selection are critical for reaction success.

    • Solution: Optimize the reaction temperature; higher temperatures may be necessary. Ensure the chosen base is appropriate and sufficiently strong. The solvent system should be optimized for the solubility of all reactants.[8]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or exposure to oxygen.

    • Solution: Ensure all reagents and solvents are pure and that the reaction is performed under a strict inert atmosphere to prevent the oxidation of the Pd(0) catalyst.[8]

  • Protodeboronation of the Boronic Acid: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to hydrolysis, which converts them back to the corresponding arene.

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the base is added correctly, as it plays a role in the stability of the boronate species. In some cases, using a boronic ester (e.g., a pinacol ester) can mitigate this side reaction.[2][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-amino-5-bromothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-amino-5-bromothiazole.

Q1: My reaction is resulting in a low yield of the desired 2-amino-5-bromothiazole. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge and can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] Ensure the starting material is fully consumed before proceeding with the work-up.

  • Suboptimal Temperature: Temperature plays a critical role. For direct bromination, running the reaction at excessively high temperatures can lead to product decomposition. Conversely, if the temperature is too low, the reaction rate may be too slow. For bromination with N-bromosuccinimide (NBS), it is often recommended to perform the reaction at low temperatures (e.g., 0°C to -10°C) to enhance selectivity and minimize side reactions.[1]

  • Reagent Quality: The purity of your reagents is paramount. For instance, N-bromosuccinimide can decompose over time, so using freshly recrystallized NBS is advisable.[1]

  • Side Reactions: The formation of byproducts, such as over-brominated species, can significantly reduce the yield of the desired mono-brominated product.[1]

Troubleshooting Tips:

  • Optimize Reaction Time: Use TLC to determine the optimal reaction time.

  • Adjust Temperature: Experiment with a temperature gradient to find the ideal balance between reaction rate and product stability.

  • Ensure High-Quality Reagents: Use pure, and in the case of NBS, freshly recrystallized reagents.

  • Control Stoichiometry: Use a precise 1:1 stoichiometric ratio of your 2-aminothiazole substrate to the brominating agent to minimize over-bromination.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. How can I minimize byproduct formation?

A2: The formation of multiple products is often due to a lack of selectivity in the bromination step.

  • Over-bromination: The thiazole ring is activated, and the C5 position is highly reactive, making the formation of di-brominated products a common issue.[1]

  • Lack of Regioselectivity: While bromination is electronically favored at the C5 position, reaction at other positions can occur, leading to a mixture of isomers.[1]

  • Reaction with the Amino Group: The exocyclic amino group can potentially react with the brominating agent, although this is generally less favorable than ring bromination.[1] Protecting the amino group by acylation can prevent this side reaction.[1]

Troubleshooting Tips:

  • Lower the Reaction Temperature: Performing the reaction at colder temperatures (e.g., 0°C or below) can significantly suppress the formation of di-brominated byproducts.[1]

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period allows for better control of the reaction and can minimize localized high concentrations that lead to over-bromination.

  • Alternative Brominating Agents: Consider using a more selective brominating agent. Copper(II) bromide (CuBr₂) has been shown to be highly regioselective for the 5-position of 2-aminothiazoles and avoids the use of elemental bromine.[2][3]

Q3: The purification of my 2-amino-5-bromothiazole is proving difficult, and I am experiencing product loss. What are the best practices for purification?

A3: Purification can be challenging due to the properties of the product and potential impurities.

  • Product Instability: The brominated product may be sensitive to the purification conditions. For instance, it can decompose on silica gel during column chromatography.[1]

  • Similar Polarity of Byproducts: Over-brominated byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.

Troubleshooting Tips:

  • Deactivated Silica Gel: If using column chromatography, consider using silica gel that has been deactivated with triethylamine to prevent product decomposition.[1]

  • Recrystallization: Recrystallization can be an effective method for purifying the final product and removing impurities.[2]

  • Avoid High Temperatures: During solvent evaporation, avoid using high temperatures to prevent thermal decomposition of the product.[1]

Data Presentation

The following tables summarize representative yields for the synthesis of 2-amino-5-bromothiazoles and related derivatives under various conditions.

Table 1: Yields for C5-Bromination of 2-Aminothiazole Derivatives

Brominating AgentSubstrateSolventTemperature (°C)Yield (%)Reference
Bromine2-AminothiazoleAcetic Acid0 - 3075[4]
Copper(II) Bromide2-Amino-4-t-butylthiazoleAcetonitrileRoom Temp.High[2]
N-Bromosuccinimide2-AminothiazoleNot SpecifiedLow Temp.56-57[5]

Table 2: Comparison of Synthetic Methods for Substituted 2-Aminothiazoles

MethodKey ReagentsAdvantagesDisadvantages
Hantzsch Synthesis & Brominationα-haloketone, thiourea, brominating agentVersatile for substituted thiazolesTwo-step process
Direct Bromination2-Aminothiazole, Bromine/NBSOne-step processCan lead to over-bromination and other side reactions

Experimental Protocols

Protocol 1: Direct Bromination of 2-Aminothiazole with Bromine

This protocol is adapted from a general procedure for the synthesis of 5-bromo-2-aminothiazole.[4]

  • Dissolution: Dissolve 2-aminothiazole (4 mmol) in acetic acid (16 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.

  • Addition of Bromine: Slowly add bromine (8 mmol) dropwise to the solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Adjust the pH of the reaction mixture to 7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain 5-bromo-2-aminothiazole.

Protocol 2: Two-Step Synthesis via Hantzsch Reaction and Subsequent Bromination with CuBr₂

This protocol is based on the synthesis of a substituted 2-amino-5-bromothiazole.[2]

Step 1: Synthesis of 2-Amino-4-substituted-thiazole (Hantzsch Synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate α-bromoketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature with stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization and Extraction: Add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize any hydrobromic acid. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization.

Step 2: Bromination with Copper(II) Bromide

  • Dissolution: In a clean, dry round-bottom flask, dissolve the 2-amino-4-substituted-thiazole (1 equivalent) from Step 1 in acetonitrile.

  • Addition of CuBr₂: Add copper(II) bromide (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a 1 M aqueous ammonia solution, followed by water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination start α-Bromoketone + Thiourea reflux Reflux in Ethanol start->reflux workup1 Work-up & Purification reflux->workup1 product1 2-Aminothiazole Derivative workup1->product1 bromination Brominating Agent (e.g., CuBr₂) in Acetonitrile product1->bromination Intermediate workup2 Work-up & Purification bromination->workup2 final_product 2-Amino-5-bromothiazole workup2->final_product

Caption: A general two-step workflow for the synthesis of 2-amino-5-bromothiazoles.

Troubleshooting_Tree problem Low Yield or Impurities cause1 Over-bromination problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Product Decomposition problem->cause3 solution1a Lower Reaction Temperature cause1->solution1a solution1b Control Stoichiometry (1:1) cause1->solution1b solution2a Monitor by TLC cause2->solution2a solution2b Increase Reaction Time cause2->solution2b solution3a Use Deactivated Silica Gel cause3->solution3a solution3b Avoid High Temperatures During Work-up cause3->solution3b

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals to address common challenges and improve yields in the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Hantzsch thiazole synthesis?

Low yields can stem from several factors, including suboptimal reaction conditions (temperature, solvent, time), the purity of starting materials, incorrect stoichiometry between the α-haloketone and the thioamide component, and the formation of side products.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the specific issue.[1]

Q2: How can I improve the overall yield of my reaction?

Yields can often be significantly improved by optimizing key reaction parameters. This includes adjusting the temperature, changing the solvent, and modifying the reaction time.[1] The use of catalysts, such as silica-supported tungstosilisic acid, or alternative energy sources like microwave irradiation has been shown to enhance yields and dramatically reduce reaction times.[2][3][4] For instance, some microwave-assisted syntheses are completed in minutes with high yields, whereas conventional heating may take several hours for lower yields.[4]

Q3: Are there common side reactions I should be aware of?

Yes, side reactions can occur. Under strongly acidic conditions, the reaction between an N-monosubstituted thiourea and an α-haloketone can lead to a mixture of the expected 2-(N-substituted amino)thiazole and its isomer, a 3-substituted 2-imino-2,3-dihydrothiazole.[5] The formation of these isomeric byproducts can complicate purification and reduce the yield of the desired product.[1][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Issue 1: Low or No Product Formation (Incomplete Conversion)

  • Possible Cause 1: Insufficient Activation Energy. The Hantzsch synthesis often requires heating to proceed efficiently.[1][6]

    • Suggested Solution: If the reaction is being run at room temperature, consider increasing the heat. Systematically screen temperatures (e.g., 50 °C, 80 °C, reflux) to find the optimum for your specific substrates.

  • Possible Cause 2: Inadequate Reaction Time. The reaction may not have had enough time to reach completion.

    • Suggested Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration until the limiting reagent is consumed.

  • Possible Cause 3: Purity of Starting Materials. Impurities in the α-haloketone or thioamide can inhibit the reaction. α-haloketones, in particular, can be unstable.

    • Suggested Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify reagents if necessary before setting up the reaction.

  • Possible Cause 4: Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Suggested Solution: While the core reaction is a 1:1 condensation, using a slight excess (e.g., 1.5 equivalents) of the more stable or easily removable reagent, often the thiourea, can help drive the reaction to completion.[6]

Issue 2: Multiple Spots on TLC / Complex Product Mixture

  • Possible Cause 1: Side Product Formation. As mentioned in the FAQs, acidic conditions can lead to isomeric byproducts.[5] Other side reactions may also occur depending on the specific substrates and conditions.

    • Suggested Solution: If you suspect acid-catalyzed side reactions, ensure the reaction is run under neutral or slightly basic conditions. If the product is a salt after the reaction, a basic workup (e.g., with 5% Na₂CO₃ solution) is often used to neutralize the mixture and precipitate the final product.[6][7]

  • Possible Cause 2: Degradation. The starting materials or the thiazole product may be degrading under the reaction conditions (e.g., high heat for extended periods).

    • Suggested Solution: Attempt the reaction under milder conditions. This could involve lowering the temperature and extending the reaction time or employing microwave irradiation, which often allows for shorter reaction times at comparable temperatures.[4]

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Product Solubility. The thiazole product may be soluble in the workup solvent, leading to losses during extraction or filtration.

    • Suggested Solution: The product is often isolated by precipitation after neutralizing the reaction mixture, typically by pouring it into a weak base solution like aqueous sodium carbonate.[6][7] If the product remains in solution, perform a standard liquid-liquid extraction with an appropriate organic solvent.

  • Possible Cause 2: Co-eluting Impurities. Impurities may have similar polarity to the desired product, making chromatographic purification difficult.

    • Suggested Solution: If column chromatography is necessary, screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation.[8] Recrystallization from a suitable solvent can also be an effective purification method for solid products.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes data from a study on the one-pot synthesis of a Hantzsch thiazole derivative, demonstrating the impact of solvent, catalyst amount, and temperature on reaction yield.

Table 1: Optimization of Hantzsch Synthesis Conditions (Data sourced from Bouherrou et al., 2017)[2][9]

EntrySolventCatalyst (SiW.SiO₂)Temp (°C)Time (h)Yield (%)
1Water15%RT2420
2Water15%80365
3Ethanol15%RT2425
4Ethanol15%65470
5Methanol15%RT2420
6Methanol15%60562
71-Butanol15%80375
82-Propanol15%80365
9EtOH/Water (1:1)15%RT2470
10EtOH/Water (1:1)15%65287
11EtOH/Water (1:1)-65750
12EtOH/Water (1:1)5%65274
13EtOH/Water (1:1)10%65279
14EtOH/Water (1:1)18%65287
15EtOH/Water (1:1)20%65287

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This procedure is adapted from a standard laboratory experiment for the Hantzsch synthesis.[7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Add methanol (5 mL) to the vial.

  • Place the vial on a hot plate and heat the mixture to a gentle reflux (approx. 65-70 °C) with stirring.

  • Reaction: Continue heating and stirring for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup and Isolation: Once the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A precipitate should form.[6]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid (filter cake) with several portions of cold deionized water to remove any inorganic salts.[6]

  • Drying: Spread the solid on a tared watch glass and allow it to air dry completely.

  • Characterization: Once dry, determine the final mass, calculate the percent yield, and characterize the product using methods such as melting point, NMR, and IR spectroscopy.

Visualizations

Hantzsch_Workflow start Start reagents 1. Prepare Reagents (α-haloketone, thioamide) start->reagents setup 2. Reaction Setup (Solvent, Heat) reagents->setup monitor 3. Monitor Progress (TLC) setup->monitor workup 4. Quench & Neutralize (e.g., aq. Na₂CO₃) monitor->workup Reaction Complete isolate 5. Isolate Crude Product (Filtration) workup->isolate purify 6. Purify Product (Recrystallization or Chromatography) isolate->purify characterize 7. Characterize (NMR, MS, MP) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Logic cluster_reagents Reagents cluster_conditions Conditions cluster_workup Isolation start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagents_ok Reagents OK check_reagents->reagents_ok Pure? purify_reagents Action: Purify or Use Fresh Reagents check_reagents->purify_reagents Impure? optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Time (TLC) check_conditions->optimize_time optimize_solvent Change Solvent check_conditions->optimize_solvent add_catalyst Consider Catalyst or Microwave check_conditions->add_catalyst workup_ok Product Loss During Isolation? check_workup->workup_ok modify_workup Action: Modify pH, Extraction Solvent, or Purification Method workup_ok->modify_workup Yes final Improved Yield workup_ok->final No Hantzsch_Mechanism Simplified Hantzsch Thiazole Synthesis Mechanism reactants Thioamide + α-Haloketone sn2 S-Alkylation (SN2) reactants->sn2 intermediate1 Thioimino Ester Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Thiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H₂O) intermediate2->dehydration product Thiazole dehydration->product

References

Technical Support Center: Purification of 2-Amino-5-bromo-4-methylthiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-5-bromo-4-methylthiazole via recrystallization. Below you will find frequently asked questions, a troubleshooting guide, and a detailed experimental protocol to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent for the recrystallization of 2-Amino-5-bromo-4-methylthiazole?

Q2: What are the common impurities in crude 2-Amino-5-bromo-4-methylthiazole?

A2: Common impurities may include unreacted starting materials from the synthesis, such as 2-amino-4-methylthiazole, and byproducts from the bromination step. Residual solvents from the reaction workup can also be present.

Q3: Can I use a single solvent system for recrystallization?

A3: A single solvent system may be effective if a solvent is found that dissolves the compound well at its boiling point but poorly at low temperatures. Ethanol is a good candidate to test for this purpose.[4] However, a mixed solvent system, such as ethanol/water, often provides better control over the crystallization process.

Q4: What is the expected appearance of pure 2-Amino-5-bromo-4-methylthiazole?

A4: Pure 2-Amino-5-bromo-4-methylthiazole is expected to be a white to off-white or pale yellow crystalline solid. Significant discoloration may indicate the presence of impurities.

Q5: How can I confirm the purity of my recrystallized product?

A5: The purity of the final product can be assessed by techniques such as melting point determination (a sharp melting point range is indicative of high purity), Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - Inappropriate solvent choice.- Insufficient solvent volume.- Test the solubility in a small test tube with different solvents.- Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of forming crystals. - The solution is supersaturated.- The cooling rate is too fast.- The presence of impurities is depressing the melting point.- Reheat the solution and add a small amount of additional solvent.[5]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like filtration through a silica plug.[6]
No crystals form upon cooling. - The solution is not sufficiently saturated.- The solution is too dilute.- Try scratching the inside of the flask with a glass rod to induce crystallization.[5]- Add a seed crystal of the pure compound.[5]- Evaporate some of the solvent to increase the concentration and then cool again.[5]
Crystal formation is too rapid, yielding fine powder. - The solution is too concentrated.- The cooling is too fast.- Reheat the solution and add a small amount of extra solvent.- Ensure a slow cooling process.[5]
The recrystallized product is colored. - Presence of colored impurities.- Thermal degradation of the compound.- Add a small amount of activated charcoal to the hot solution and then filter it before cooling.- Avoid prolonged heating at high temperatures.
Low recovery of the purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool it again to recover more product.- Ensure the solution is thoroughly cooled before filtration.

Experimental Protocol: Recrystallization of 2-Amino-5-bromo-4-methylthiazole

This protocol provides a general procedure for the purification of 2-Amino-5-bromo-4-methylthiazole by recrystallization. The choice of solvent and specific volumes may need to be optimized based on the purity of the crude material.

Materials:

  • Crude 2-Amino-5-bromo-4-methylthiazole

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol and an ethanol/water mixture. A good solvent system will dissolve the compound when heated but result in precipitation upon cooling.

  • Dissolution: Place the crude 2-Amino-5-bromo-4-methylthiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring. Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this process. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Workflow

G cluster_setup Setup cluster_process Process cluster_output Output cluster_troubleshooting Troubleshooting Crude Crude Product Solvent Select Solvent (e.g., Ethanol/Water) Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize If colored Cool Slow Cooling (Crystallization) Dissolve->Cool If colorless HotFilter Hot Filtration (Optional) Decolorize->HotFilter HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate OilingOut Oiling Out Cool->OilingOut NoCrystals No Crystals Cool->NoCrystals Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure OilingOut->Dissolve Reheat & Add Solvent NoCrystals->Cool Induce Crystallization

Caption: Workflow for the purification of 2-Amino-5-bromo-4-methylthiazole by recrystallization.

References

Technical Support Center: Column Chromatography of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of 2-aminothiazole derivatives?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of 2-aminothiazole derivatives.[1] Its polar nature allows for the effective separation of compounds based on their polarity. For highly polar 2-aminothiazole derivatives, reverse-phase chromatography using a non-polar stationary phase like C18 silica gel may be a suitable alternative.

Q2: How do I select an appropriate mobile phase for my 2-aminothiazole derivative?

A2: The selection of a mobile phase is crucial and is typically determined empirically using thin-layer chromatography (TLC).[1] A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase can be gradually increased to achieve optimal separation. A desirable Rf value on TLC for the target compound is generally between 0.2 and 0.4.

Q3: My 2-aminothiazole derivative is poorly soluble in the mobile phase. What should I do?

A3: Poor solubility can be addressed by dissolving the crude compound in a minimal amount of a stronger, more polar solvent (like dichloromethane or methanol) before loading it onto the column.[1] Alternatively, a "dry loading" technique can be employed. This involves adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then loading this powder onto the top of the column.

Q4: Can I use additives in my mobile phase?

A4: Yes, additives can be very helpful. For basic compounds like 2-aminothiazole derivatives that may exhibit peak tailing, adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase can significantly improve peak shape by neutralizing acidic silanol groups on the silica surface. A stock solution of 10% ammonium hydroxide in methanol can also be used for very polar compounds.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions between the basic 2-aminothiazole and acidic silanol groups on the silica gel.- Add a basic modifier like triethylamine (0.1-1%) or a few drops of pyridine to the mobile phase. - Consider using a different stationary phase such as alumina or an amine-functionalized silica column.
Compound Stuck on the Column The compound is too polar for the selected mobile phase and is strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture). - Use a mobile phase containing a small amount of ammonium hydroxide. - Switch to a reverse-phase chromatography setup.
Poor Separation of Compound from Impurities The polarity of the mobile phase is not optimized, leading to co-elution.- Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation between your compound and the impurities. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Low or No Recovery of the Compound - The compound may have degraded on the silica gel. - The compound is highly diluted in the collected fractions.- Test the stability of your compound on a TLC plate by running a 2D TLC. If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. - Concentrate the fractions you expect to contain your compound and re-analyze by TLC.
Compound Elutes with the Solvent Front The mobile phase is too polar for the compound.- Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane) and gradually increase the polar component (e.g., ethyl acetate).
Inconsistent Rf values between TLC and Column The conditions between the TLC plate and the column are not identical.- Ensure the same batch of silica and the exact same solvent system are used for both TLC and the column. - Pre-saturate the TLC chamber with the mobile phase to ensure proper equilibration.

Experimental Protocols

General Protocol for Column Chromatography of a 2-Aminothiazole Derivative

This is a general guideline and may require optimization based on the specific properties of the derivative.

Materials:

  • Crude 2-aminothiazole derivative

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system that gives an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to the separation needs.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure desired compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 2-aminothiazole derivative.

Quantitative Data Summary

The following table provides examples of solvent systems used for the purification of specific 2-aminothiazole derivatives.

Compound Type Stationary Phase Mobile Phase / Eluent System Reference
N-Cyclohexyl-4-(pyridin-2-yl)thiazol-2-amineSilica gel (100-200 mesh)5% Methanol in Dichloromethane[2]
Ethyl 2-(adamantane-1-carboxamido)thiazole-4-carboxylateSilica gel (100-200 mesh)30% Ethyl Acetate in Hexane[2]
6-Chloro-N-(2,6-dimethylphenyl)pyrimidin-4-amine precursorSilica gel5% Ethyl Acetate in Hexane[2]
2-Aminothiazole sulfonamide derivativesSilica gel 60 (70-230 mesh)Recrystallization or column chromatography (specific eluents not detailed)[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis (Mobile Phase Selection) packing 2. Column Packing (Wet/Dry Method) tlc->packing loading 3. Sample Loading (Wet/Dry Method) elution 4. Elution (Isocratic/Gradient) loading->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) pooling 7. Pooling Pure Fractions frac_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation end Purified Product evaporation->end start Start start->tlc

Caption: General workflow for the purification of 2-aminothiazole derivatives.

troubleshooting_logic start Poor Separation? is_tailing Peak Tailing? start->is_tailing Yes is_stuck Compound Stuck? start->is_stuck No add_base Add Triethylamine to Mobile Phase is_tailing->add_base Yes change_sp Change Stationary Phase (Alumina, Amine-Silica) is_tailing->change_sp If still tailing is_coeluting Co-elution? is_stuck->is_coeluting No increase_polarity Increase Mobile Phase Polarity is_stuck->increase_polarity Yes use_gradient Optimize with Gradient Elution is_coeluting->use_gradient Yes optimize_tlc Re-optimize Mobile Phase using TLC is_coeluting->optimize_tlc If still co-eluting success Successful Separation add_base->success change_sp->success increase_polarity->success use_gradient->success optimize_tlc->success

Caption: Troubleshooting workflow for common column chromatography issues.

References

Navigating the Nuances of Bromination: A Technical Guide for 2-Amino-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the synthesis of targeted molecules is a foundational step. The bromination of 2-amino-4-methylthiazole is a common yet sometimes challenging reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Multiple spots on Thin Layer Chromatography (TLC), indicating a mixture of products. 1. Over-bromination: The primary side reaction is the formation of a di-brominated product. 2. Decomposition: The starting material or the desired product may be degrading under the reaction conditions.1. Control Stoichiometry: Use a strict 1:1 molar ratio of 2-amino-4-methylthiazole to the brominating agent. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -10 °C) to reduce the rate of the second bromination. 3. Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile. 4. Milder Brominating Agent: Consider using a more selective brominating agent like Copper(II) Bromide (CuBr₂) or an enzymatic method.[1]
Low or no conversion of the starting material. 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time. 2. Insufficient Activation: The reaction conditions may not be optimal for the chosen brominating agent.1. Use Fresh Reagent: Use freshly opened or purified NBS. 2. Optimize Conditions: If using a milder agent, a slight increase in temperature or reaction time might be necessary. Monitor the reaction progress closely by TLC.
Product decomposes during purification. 1. Silica Gel Acidity: The acidic nature of standard silica gel can cause degradation of the brominated product. 2. Thermal Instability: The product may be sensitive to heat.1. Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, for column chromatography. 2. Avoid High Temperatures: When removing the solvent, use a rotary evaporator at a low temperature and avoid excessive heating.
Difficulty in separating the desired mono-brominated product from the di-brominated side product. Similar Polarity: The desired product and the di-brominated side product may have very similar polarities, making separation by column chromatography challenging.1. Optimize Eluent System: Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. A less polar solvent system might be beneficial. 2. Recrystallization: Attempt to purify the product by recrystallization, as the difference in crystal lattice energy can sometimes allow for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the bromination of 2-amino-4-methylthiazole?

A1: The most common side product is the di-brominated derivative, likely 2-amino-4,5-dibromothiazole. The 2-amino group is a strong activating group, making the 5-position of the thiazole ring highly susceptible to electrophilic substitution. Once the first bromine atom is introduced at the 5-position, the ring remains activated enough for a second bromination to occur, although at a slower rate.

Q2: At what position on the 2-amino-4-methylthiazole ring does bromination primarily occur?

A2: Bromination predominantly occurs at the 5-position of the thiazole ring. This is due to the strong electron-donating effect of the 2-amino group, which activates the ring towards electrophilic attack, with the highest electron density being at the C5 position.

Q3: Can the methyl group at the 4-position be brominated?

A3: While benzylic and allylic brominations are common, the bromination of the 4-methyl group on the thiazole ring under typical electrophilic bromination conditions is less likely compared to the highly activated 5-position of the ring. Radical bromination conditions would be required to favor substitution on the methyl group.

Q4: How can I prevent the formation of the di-brominated side product?

A4: To minimize over-bromination, you should carefully control the reaction conditions. Key strategies include:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below).

  • Stoichiometry: Use no more than a 1:1 molar ratio of the brominating agent to the 2-amino-4-methylthiazole.

  • Slow Addition: Add the brominating agent gradually to the reaction mixture.

  • Choice of Reagent: Employ a milder and more selective brominating agent, such as CuBr₂.

Q5: What are the best methods for purifying the desired 2-amino-5-bromo-4-methylthiazole?

A5: The most common and effective purification methods are:

  • Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can separate the desired product from impurities. It may be necessary to use deactivated silica gel to prevent product degradation.

  • Recrystallization: This technique can be very effective if a suitable solvent is found that dissolves the desired product at a high temperature and allows it to crystallize upon cooling, leaving the impurities in the solution.

Data Presentation

The following table provides a qualitative comparison of different bromination methods for 2-amino-4-methylthiazole, highlighting the typical observations for product yield and side product formation.

Brominating Agent Typical Yield of Mono-bromo Product Relative Amount of Di-bromo Side Product Key Experimental Conditions
Bromine (Br₂) in Acetic Acid Good to HighCan be significantLow temperature (0 °C), slow addition of Br₂.
N-Bromosuccinimide (NBS) Good to HighModerate, dependent on conditionsLow temperature (0 °C), strict 1:1 stoichiometry.
Copper(II) Bromide (CuBr₂) HighLowRoom temperature, offers high regioselectivity.
Enzymatic (e.g., Brominase) High conversionVery low to noneMild conditions (e.g., 30 °C, aqueous buffer).[1]

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylthiazole (1 equivalent) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)
  • Reaction Setup: Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 to 1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Bromination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_reagents Brominating Agents 2-AMT 2-Amino-4-methylthiazole Product 2-Amino-5-bromo-4-methylthiazole (Desired Product) 2-AMT->Product + Br+ Side_Product 2-Amino-4,5-dibromothiazole (Over-bromination) Product->Side_Product + Br+ (Excess or High Temp) Br2 Br2 / Acetic Acid Br2->2-AMT NBS NBS NBS->2-AMT CuBr2 CuBr2 CuBr2->2-AMT Enzyme Brominase Enzyme->2-AMT

Caption: Reaction pathway for the bromination of 2-amino-4-methylthiazole.

Troubleshooting_Workflow Start Experiment Start: Bromination of 2-Amino-4-methylthiazole TLC Analyze reaction mixture by TLC Start->TLC Clean Clean Reaction: Single major product spot TLC->Clean Yes Multiple Multiple Spots Observed TLC->Multiple No Workup Proceed to Work-up and Purification Clean->Workup Check_Stoich Check Stoichiometry (Strictly 1:1) Multiple->Check_Stoich Check_Stoich->Multiple Incorrect, adjust Lower_Temp Lower Reaction Temperature (e.g., 0°C or below) Check_Stoich->Lower_Temp Correct Slow_Add Slower Addition of Brominating Agent Lower_Temp->Slow_Add Change_Reagent Consider Milder Reagent (e.g., CuBr2) Slow_Add->Change_Reagent

Caption: Troubleshooting workflow for minimizing side products.

References

Technical Support Center: 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the synthesis of 2-aminothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in 2-aminothiazole synthesis?

Low yields in 2-aminothiazole synthesis, particularly in the widely used Hantzsch reaction, can often be attributed to several factors. These include the use of an inappropriate solvent, suboptimal reaction temperature, the absence or ineffectiveness of a catalyst, poor quality of starting materials (α-haloketone and thiourea), and incorrect stoichiometry.[1]

Q2: How can I optimize my reaction conditions to improve the yield?

To enhance the yield of your 2-aminothiazole synthesis, a systematic optimization of reaction parameters is crucial. Key areas to focus on include:

  • Solvent Selection: Screening various solvents such as ethanol, methanol, water, or even solvent mixtures can significantly impact the reaction outcome.[1] Eco-friendly options like polyethylene glycol (PEG)-400 and water have also been used effectively.

  • Temperature Control: The Hantzsch synthesis often requires heating.[1] Optimizing the reaction temperature through controlled heating or employing techniques like microwave irradiation can lead to higher yields and shorter reaction times.

  • Catalyst Use: The introduction of a suitable catalyst can be beneficial. Both acidic and basic catalysts, as well as phase-transfer catalysts, have been shown to improve reaction efficiency.[1] Reusable solid catalysts like silica-supported tungstosilisic acid are also effective.[2]

Q3: What are some common side reactions to be aware of during the synthesis?

A notable side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[3] The choice of reaction conditions can influence the regioselectivity of the cyclization.

Q4: Are there more environmentally friendly ("greener") methods for 2-aminothiazole synthesis?

Yes, several greener approaches have been developed to minimize the environmental impact of 2-aminothiazole synthesis. These methods include:

  • Utilizing water as a solvent.[1]

  • Employing reusable catalysts, such as silica-supported tungstosilisic acid.[2]

  • Solvent-free grinding methods.[1]

  • Microwave-assisted synthesis, which often reduces reaction times and energy consumption.[1][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your 2-aminothiazole synthesis experiments.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents (e.g., ethanol, methanol, water, PEG-400/water).[1][4]
Suboptimal reaction temperature.Optimize the reaction temperature; consider reflux or microwave heating.[1]
Ineffective or no catalyst.Introduce an appropriate catalyst (acidic, basic, or phase-transfer).[1] Consider using a reusable solid catalyst.[2]
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea.
Incorrect stoichiometry.Verify the molar ratios of your reactants.
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
Incorrect pH of the reaction mixture.Adjust the pH. Acidic conditions can sometimes lead to isomeric byproducts.[3]
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a complex mixture of products.Employ column chromatography for purification.
The catalyst is difficult to remove from the product.Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[2]
Poor Reproducibility Inconsistent reaction conditions (temperature, time).Strictly control all reaction parameters.
Variability in reagent quality.Use reagents from the same batch or of a consistent purity.
Atmospheric moisture affecting the reaction.If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-Aminothiazole

This protocol describes a standard method for the synthesis of 2-aminothiazole using conventional heating.

Materials:

  • Thiourea

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filtration flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[1]

  • Once the thiourea is completely dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes with continuous stirring.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with two portions of cold water (2 x 20 mL).[1]

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole.[1]

  • Dry the crystals, determine the yield, and characterize the product.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol details a rapid and efficient synthesis of a 2-aminothiazole derivative using microwave irradiation.

Materials:

  • Substituted acetophenone (e.g., acetophenone)

  • Thiourea

  • NaHSO₄–SiO₂ (heterogeneous catalyst)

  • Ethyl acetate

  • Microwave reactor

  • Pestle and mortar

  • Beaker

Procedure:

  • In a pestle and mortar, take the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and NaHSO₄–SiO₂ catalyst and grind the mixture well for 2-3 minutes.[6]

  • Transfer the mixture to a 100 mL beaker.

  • Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes.[6]

  • Monitor the completion of the reaction using TLC.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).[6]

  • Remove the catalyst by filtration. The catalyst can be reused.[6]

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the product from ethanol to yield pure 2-amino-4-phenylthiazole.[6]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of 2-aminothiazole synthesis.

Table 1: Effect of Catalyst Loading on Yield

Reaction Conditions: Acetophenone (1.5 mmol), Thiourea (1.5 mmol), TCCA (0.5 mmol) in Ethanol at 80°C.[7]

EntryCatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) Loading (g)Yield (%)
10.00No reaction
20.00575
30.0196
40.01596

Table 2: Effect of Solvent and Temperature on Yield

Reaction Conditions: Acetophenone (1.5 mmol), Thiourea (1.5 mmol), TCCA (0.5 mmol), Catalyst (0.01 g).[7]

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O80570
2CH₃CN80482
3Toluene80565
4EtOH25845
5EtOH60385
6EtOH801.596

Table 3: Comparison of Conventional vs. Microwave Synthesis

Synthesis of 2-amino-4-arylthiazoles.

CompoundConventional Method Yield (%)Microwave Method Yield (%)
2-amino-4-phenylthiazole14.2029.46
2-amino-4-methylthiazole24.5634.82
2-amino-4-(4-chlorophenyl)thiazole21.7230.14
2-amino-4-(4-hydroxyphenyl)thiazole28.4239.56
Data adapted from a study on the synthesis of novel 2-aminothiazole derivatives.[5]

Visualizations

Hantzsch Thistle Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A α-Haloketone C Mixing & Heating (Conventional or Microwave) A->C B Thiourea B->C D Precipitation / Extraction C->D Reaction Completion E Filtration D->E F Recrystallization E->F G 2-Aminothiazole F->G Purified Product

Caption: A simplified workflow of the Hantzsch 2-aminothiazole synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Screen_Solvent Screen Different Solvents Optimize_Temp->Screen_Solvent Add_Catalyst Introduce a Catalyst Screen_Solvent->Add_Catalyst Monitor_Reaction Monitor Reaction by TLC Add_Catalyst->Monitor_Reaction Improved Yield Improved? Monitor_Reaction->Improved Improved->Start No, Re-evaluate Success Successful Synthesis Improved->Success Yes

Caption: A logical flow for troubleshooting low yield in 2-aminothiazole synthesis.

References

Isolation techniques for 2-Amino-5-bromo-4-methylthiazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the isolation of 2-Amino-5-bromo-4-methylthiazole from reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for isolating 2-Amino-5-bromo-4-methylthiazole from a reaction mixture?

A1: The primary methods for purifying 2-Amino-5-bromo-4-methylthiazole are recrystallization and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Extraction is typically used as a preliminary purification step during the reaction work-up.

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1] For 2-amino-5-bromothiazole derivatives, common solvents to test include ethanol, isopropanol, acetonitrile, or solvent pairs like ethanol/water or ethyl acetate/hexanes.[1][2] It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one for your specific product.

Q3: My compound oils out during recrystallization instead of forming crystals. What should I do?

A3: Oiling out can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are present. Try using a lower boiling point solvent or a solvent pair. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective. If the product is a low-melting solid, trituration with a non-polar solvent like cold hexanes may help induce solidification.[1]

Q4: What is a typical mobile phase for purifying 2-Amino-5-bromo-4-methylthiazole by column chromatography?

A4: A common mobile phase for silica gel column chromatography is a gradient of ethyl acetate in hexanes or petroleum ether.[3][4] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[1][4]

Q5: How can I confirm the purity of my isolated 2-Amino-5-bromo-4-methylthiazole?

A5: The purity of the final product can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can indicate the presence of impurities.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[6][7] Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify any residual impurities.

Troubleshooting Guides

This section addresses common issues encountered during the isolation of 2-Amino-5-bromo-4-methylthiazole.

Problem 1: Low Yield After Purification
Potential Cause Recommended Solution(s)
Incomplete Reaction Monitor the reaction progress closely using TLC to ensure all starting material is consumed before beginning the work-up.[8]
Product Loss During Extraction Ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of the amine product. Perform multiple extractions with the organic solvent to maximize recovery.
Product Loss During Recrystallization Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated before cooling. Cool the solution slowly to maximize crystal formation and recovery.
Product Loss During Column Chromatography Ensure the column is packed properly to avoid channeling. Select an appropriate eluent system based on TLC analysis to ensure good separation and elution of the product.
Problem 2: Product is Impure After a Single Purification Step
Potential Cause Recommended Solution(s)
Co-eluting Impurities in Chromatography Optimize the mobile phase composition. A shallower gradient or a different solvent system may improve separation.[1] Consider using a different stationary phase, such as alumina.[1]
Incomplete Removal of Starting Materials If starting materials have similar polarity to the product, a second purification step may be necessary. Recrystallization after column chromatography can often remove trace impurities.
Presence of Di-brominated By-products Di-brominated species can be difficult to separate. Careful optimization of the chromatography conditions is crucial. A very slow gradient may be required.
Compound Degradation on Silica Gel Some amine-containing compounds can degrade on acidic silica gel. The silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine.[1]

Quantitative Data Summary

The following table summarizes typical data for a related compound, 2-Amino-5-bromo-4-t-butylthiazole, which can serve as a reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
2-Amino-4-t-butylthiazoleC₇H₁₂N₂S156.2598.5-104.5Not specified
2-Amino-5-bromo-4-t-butylthiazoleC₇H₁₁BrN₂S235.14Not specifiedHigh (reported for similar substrates)

Data adapted from a synthesis protocol for the t-butyl analogue and may vary for 2-Amino-5-bromo-4-methylthiazole.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in different solvents (e.g., ethanol, isopropanol, ethanol/water mixtures). A suitable solvent will dissolve the crude material when hot but will result in crystal formation upon cooling.[1]

  • Dissolution: In an appropriately sized flask, add the crude 2-Amino-5-bromo-4-methylthiazole and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the target compound from impurities, with an Rf value of ~0.3-0.4 for the product.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free column bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.[1]

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).[4]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.[1]

Visualizations

experimental_workflow cluster_workup Reaction Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with water) reaction_mixture->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization High Purity Needed Fewer Impurities column_chromatography Column Chromatography crude_product->column_chromatography Complex Mixture Close Impurities pure_product Pure 2-Amino-5-bromo-4-methylthiazole recrystallization->pure_product Pure Crystalline Solid column_chromatography->pure_product Pure Isolated Compound

Caption: General experimental workflow for the isolation and purification of 2-Amino-5-bromo-4-methylthiazole.

troubleshooting_logic start Isolation Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure low_yield Low Yield? is_pure->low_yield Yes end_impure Further Purification Needed is_pure->end_impure No end_ok Successful Isolation low_yield->end_ok No end_low_yield Optimize Work-up/Purification low_yield->end_low_yield Yes end_impure->start Re-purify end_low_yield->start Re-run with optimization

Caption: A logical decision-making diagram for troubleshooting the isolation process.

References

Technical Support Center: Optimizing 2-Aminothiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of 2-aminothiazoles.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.

Question 1: My acylation or sulfonylation reaction is resulting in low yields and multiple side products. What are the likely causes and solutions?

Answer: Low yields and side product formation in acylation and sulfonylation reactions are common issues that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your 2-aminothiazole is pure. Impurities can interfere with the reaction. The starting material can sometimes undergo degradation or oxidation, leading to colored impurities; it is advisable to assess purity via HPLC before use.[1]

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. For acylations with acyl halides, a non-nucleophilic base like pyridine or triethylamine is often used to scavenge the resulting acid.[2][3] Using an incorrect or insufficient amount of base can stall the reaction.

    • Solvent: The reaction should be conducted in a dry, aprotic solvent (e.g., dry pyridine, DCM, or dry acetone) to prevent hydrolysis of the acylating or sulfonylating agent.[2][4]

    • Temperature: While some reactions proceed at room temperature, others may require heating (reflux) to go to completion.[4] However, excessive heat can lead to degradation. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Side Reactions: The 2-aminothiazole nucleus has two potential nucleophilic sites: the exocyclic amino group and the endocyclic ring nitrogen. While the exocyclic amine is generally more nucleophilic, di-acylation or acylation at the ring nitrogen can occur, especially under harsh conditions or with highly reactive acylating agents.[5] Using milder conditions and controlling the stoichiometry of your reagents can help minimize these side products.

Question 2: I am experiencing poor solubility of my 2-aminothiazole derivative. How can I improve this?

Answer: 2-aminothiazole and many of its derivatives often exhibit low solubility in aqueous solutions.[1] However, they are generally soluble in polar organic solvents.[6][7] Here are several strategies to address solubility issues:

  • Co-solvents: Prepare a concentrated stock solution in a polar organic solvent such as DMSO, DMF, or THF.[1][7] This stock can then be diluted into your desired experimental medium. Always ensure the final concentration of the organic solvent is compatible with your downstream applications.[1]

  • pH Adjustment: The basicity of the exocyclic amino group allows for protonation under acidic conditions, which can significantly increase aqueous solubility.[1][6] Be cautious, as extreme pH values may lead to the hydrolysis or degradation of your compound.[1]

  • Temperature: Solubility of organic compounds typically increases with temperature.[6] Gentle heating of the solvent may help dissolve your compound, but be mindful of its thermal stability.

Question 3: My Suzuki-Miyaura coupling reaction with a halogenated 2-aminothiazole is failing or giving very low yields. What are the common pitfalls?

Answer: Suzuki-Miyaura couplings involving heteroaryl halides can be challenging. Low yields often stem from issues with the catalyst system, reaction conditions, or side reactions.[7]

  • Catalyst and Ligand Choice: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may not be effective for less reactive aryl chlorides or electron-rich heteroaryles.[8] More active catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step.[7][8]

  • Base Selection: The base is crucial for activating the boronic acid.[7] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, K₃PO₄ is often more effective.[7] Note that anhydrous couplings using K₃PO₄ may require a small amount of water to function effectively.[9]

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[10] This may necessitate using a higher catalyst loading than in other Suzuki reactions.[10]

  • Degassing: Palladium(0) catalysts are sensitive to oxygen.[7] It is imperative that all solvents and the reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[7][11]

  • Side Reactions:

    • Protodebromination/Dehalogenation: This is the loss of the halogen atom, which is replaced by a proton from the solvent or trace water.[7][8] Using anhydrous solvents and maintaining a rigorously inert atmosphere can minimize this.[7]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the 2-amino group of thiazole? The exocyclic 2-amino group is a versatile handle for derivatization. Common reactions include:

  • Acylation: Reaction with acyl halides or anhydrides to form amides.[2][3]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[4]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.[3]

  • Schiff Base Formation: Condensation with aldehydes or ketones.[3][4]

  • Cross-Coupling Reactions: Palladium or copper-catalyzed C-N bond formation (e.g., Buchwald-Hartwig amination) can be used to couple amines to a 2-halothiazole core.[12]

Q2: Do I need to use a protecting group for the 2-amino function? A protecting group is a temporarily attached moiety that reduces the reactivity of a functional group.[13] For 2-aminothiazole, protection may be necessary if you are performing reactions that could be compromised by the nucleophilic amino group, such as modifications on the thiazole ring itself. Carbamates like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) are common choices for protecting amines.[13] This strategy allows other parts of the molecule to react selectively.[13]

Q3: Why is my palladium-catalyzed reaction sluggish, even with proper degassing and an active ligand? The sulfur atom of the thiazole ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can poison the catalyst, blocking active sites and slowing down or halting the catalytic cycle.[10] To overcome this, it is often necessary to use a higher catalyst loading (e.g., more mol%) compared to reactions with substrates that do not contain sulfur.[10]

Data Presentation: Reaction Conditions for Derivatization

The following tables summarize quantitative data for common derivatization reactions, providing a comparative overview.

Table 1: Comparative Summary of Acylation and Sulfonylation Reactions

Derivatization TypeReagentsSolventConditionsYield (%)
AcylationAcetyl chloride, 2-aminothiazoleDry AcetoneReflux, 2hN/A
AcylationBenzoyl chloride, 2-amino-4-phenylthiazoleDry PyridineNot specifiedHigh
SulfonylationBenzenesulfonyl chloride, 2-aminothiazoleWater80-85°C, 6h80%
Sulfonylation4-Methylbenzenesulfonyl chloride, 2-aminothiazoleWater80-85°C, 4h69%
Sulfonylation4-Nitrobenzenesulfonyl chloride, 2-aminothiazoleWater80-85°C, 4h75%

Data sourced from BenchChem Application Notes.[4]

Table 2: Catalyst Performance in 2-Aminothiazole Synthesis via Hantzsch Reaction

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine.
Silica Supported Tungstosilicic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, ThioureaNot Specified79-90%Reusable, effective under conventional heating and ultrasound.
Aqueous Neem Leaf ExtractPhenacyl bromide derivatives, Thiourea, Water, Room Temp.45 min90-95%Green, mild conditions, high purity without chromatography.

Data sourced from BenchChem Comparative Guide.

Experimental Protocols

Herein, we provide detailed methodologies for key derivatization reactions of the 2-amino group on the thiazole ring.

Protocol 1: General Procedure for Sulfonylation [4]

  • Dissolution: Dissolve 2-aminothiazole (0.01 mol) and an equimolar amount of sodium acetate in 50 mL of water in a reaction flask.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 0.01 mol) to the mixture.

  • Heating and Stirring: Heat the reaction mixture to 80-85 °C and stir continuously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. A solid product will typically precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Schiff Base Formation [4]

  • Dissolution: Dissolve 2-aminothiazole (0.01 mol) in 20 mL of ethanol in a 150 mL flat-bottom flask.[4]

  • Reagent Addition: Add a solution of the desired aldehyde (e.g., benzaldehyde, 0.01 mol) in 20 mL of ethanol to the flask.[4]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.[4]

  • Workup: The resulting precipitate is collected by filtration.

  • Purification: Wash the solid with a small amount of cold ethanol and dry to yield the pure Schiff base.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling [8]

Note: This reaction must be performed under an inert atmosphere (Argon or Nitrogen).

  • Vessel Preparation: To an oven-dried Schlenk flask, add the 2-amino-5-bromothiazole derivative (1 equiv), the arylboronic acid (1.5 - 2.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to 2-aminothiazole derivatization.

G start_end start_end process process decision decision analysis analysis A Start: Prepare Starting Materials & Reagents B Set up Reaction Under Appropriate Atmosphere A->B C Add Reagents & Solvent B->C D Run Reaction (Stirring, Heating) C->D E Monitor Progress (TLC / LC-MS) D->E F Reaction Complete? E->F F->D No G Workup (Quench, Extract, Wash) F->G Yes H Purification (Column Chromatography / Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I J End: Pure Product I->J G problem problem decision decision solution solution check check start Problem: Low Yield in Suzuki Coupling check_atmosphere Check: Is the system fully inert (degassed)? start->check_atmosphere fix_atmosphere Solution: Re-degas solvents. Use freeze-pump-thaw. check_atmosphere->fix_atmosphere No check_catalyst Check: Is the catalyst & ligand appropriate? check_atmosphere->check_catalyst Yes rerun Re-run Experiment fix_atmosphere->rerun fix_catalyst Solution: Use bulky, electron-rich ligand (e.g., SPhos). Increase catalyst loading. check_catalyst->fix_catalyst No check_base Check: Is the base optimal? check_catalyst->check_base Yes fix_catalyst->rerun fix_base Solution: Try a stronger base (e.g., K₃PO₄, Cs₂CO₃). check_base->fix_base No check_temp Check: Is the temperature correct? check_base->check_temp Yes fix_base->rerun fix_temp Solution: Optimize temperature. Avoid excessive heat. check_temp->fix_temp No check_temp->rerun Yes fix_temp->rerun G cluster_0 catalyst catalyst ligand ligand poison poison inactive inactive Pd Active Pd(0) Catalyst InactiveComplex Inactive Pd-S Complex Pd->InactiveComplex Coordination Thiazole 2-Aminothiazole Substrate Thiazole->InactiveComplex Sulfur atom binds to Palladium

References

Validation & Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Its synthetic accessibility and the ease with which its structure can be modified at multiple positions make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives across different therapeutic areas, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Cellular Proliferation

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The SAR studies reveal that substitutions on the thiazole ring, particularly at the N-2, C-4, and C-5 positions, play a crucial role in modulating their anticancer activity.

Comparative Anticancer Activity of 2-Aminothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound IDR1 (at N-2)R2 (at C-4)R3 (at C-5)Cancer Cell LineIC50 (µM)Reference
1 H4-MethoxyphenylHMCF-7 (Breast)>100[3]
2 Benzoyl4-MethoxyphenylHMCF-7 (Breast)15-30[3]
3 3-Chlorobenzoyl4-MethoxyphenylHHT29 (Colon)2.01[3]
4 Benzylic amine-4,5-ButylideneH1299 (Lung)4.89[4][5]
5 Benzylic amine-4,5-ButylideneSHG-44 (Glioma)4.03[4][5]
6 (2,4-dichlorophenyl)carbamothioyl4-chlorophenylHA549 (Lung)8.64[5]
7 (2,4-dichlorophenyl)carbamothioyl4-chlorophenylHHeLa (Cervical)6.05[5]
8 (2,4-dichlorophenyl)carbamothioyl4-chlorophenylHHT29 (Colon)0.63[5]
Dasatinib 2-chloro-6-methylphenylN-(2-hydroxyethyl)piperazinyl-methyl-pyrimidinylcarboxamideK562 (Leukemia)<0.001[2]

SAR Summary for Anticancer Activity:

  • Substitution at the N-2 position: Acylation of the 2-amino group, particularly with substituted benzoyl moieties, can significantly enhance cytotoxic activity. For instance, the introduction of a 3-chlorobenzoyl group (Compound 3) leads to a potent inhibitory effect on HT29 colon cancer cells.[3] Dasatinib, a potent kinase inhibitor, features a complex substituted pyrimidinyl group at this position, highlighting the importance of this vector for potent activity.[2]

  • Substitution at the C-4 and C-5 positions: The nature of the substituent at the C-4 position is critical. Aryl groups are common, and their substitution pattern can influence potency. Furthermore, constrained structures, such as the 4,5-butylidene ring in compounds 4 and 5, have been shown to be beneficial for cytotoxicity.[4][5]

  • Linker and Terminal Groups: The overall structure, including linkers and terminal functional groups, contributes to the anticancer profile. The presence of benzylic amines has been identified as favorable for improving cytotoxicity.[4]

Antimicrobial Activity: Combating Pathogenic Microbes

The 2-aminothiazole scaffold is also a promising platform for the development of novel antimicrobial agents. Modifications to the core structure have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) of selected 2-aminothiazole derivatives against various microbial strains.

Compound IDR1 (at N-2)R2 (at C-4)R3 (at C-5)MicroorganismMIC (µg/mL)Reference
9 H4-ChlorophenylHS. aureus62.5[3]
10 H4-NitrophenylHS. aureus31.25[3]
11 H4-ChlorophenylHE. coli125[3]
12 H4-NitrophenylHE. coli62.5[3]
13 3,4-dichlorophenyl-thioureaHHS. aureus4-16[6]
14 3-chloro-4-fluorophenyl-thioureaHHS. aureus4-16[6]
15 PiperazinylHHS. aureus (MRSA)4[6]
16 PiperazinylHHE. coli8[6]

SAR Summary for Antimicrobial Activity:

  • Substitution at the C-4 position: The presence of an aryl group at the C-4 position is a common feature in antimicrobial 2-aminothiazole derivatives. Electron-withdrawing groups on this aryl ring, such as a nitro group (Compounds 10 and 12), tend to enhance antibacterial activity compared to halogen substitutions (Compounds 9 and 11).[3]

  • Substitution at the N-2 position: The 2-amino group is a key site for modification. The introduction of thiourea derivatives with halogenated phenyl rings (Compounds 13 and 14) has been shown to be effective against staphylococcal species.[6] Furthermore, incorporating a piperazine moiety (Compounds 15 and 16) can lead to broad-spectrum activity, including against methicillin-resistant S. aureus (MRSA).[6]

Kinase Inhibitory Activity: A Privileged Scaffold for Targeted Therapy

The 2-aminothiazole moiety is a well-established kinase inhibitor template, most notably exemplified by the FDA-approved drug Dasatinib, which targets the Bcr-Abl kinase in chronic myeloid leukemia (CML).[2]

Comparative Kinase Inhibitory Activity of 2-Aminothiazole Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Dasatinib Bcr-Abl<1[7]
Dasatinib Src0.55[7]
Compound 17 Aurora A79[8]
Compound 18 Aurora A140[8]
ST-1803 SphK17300[9]
ST-1803 SphK26500[9]

SAR Summary for Kinase Inhibitory Activity:

  • Multi-Targeted Inhibition: As seen with Dasatinib, 2-aminothiazole derivatives can be designed to inhibit multiple kinases.[7]

  • High Potency: Optimization of substituents can lead to highly potent inhibitors, with IC50 values in the nanomolar range. For instance, specific aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[8]

  • Scaffold Versatility: The 2-aminothiazole scaffold has been successfully utilized to develop inhibitors for various kinase families, including tyrosine kinases (Bcr-Abl, Src), serine/threonine kinases (Aurora kinases), and lipid kinases (Sphingosine kinases).[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in this guide.

Hantzsch Thiazole Synthesis

This is a classical and widely used method for the synthesis of the 2-aminothiazole scaffold.[1]

Procedure:

  • An α-haloketone (e.g., 2-bromoacetophenone) and a thiourea derivative are combined in a suitable solvent, such as ethanol or methanol.[1][10]

  • The reaction mixture is heated under reflux for a specified period.

  • Upon cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution).

  • The precipitated product is collected by filtration, washed, and dried.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivatives for a defined period (e.g., 48 or 72 hours).[11]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Viable cells metabolize MTT into a purple formazan product, which is then solubilized using a suitable solvent like DMSO or isopropanol.[11][12]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[3][13]

Procedure:

  • Serial Dilution: Two-fold serial dilutions of the 2-aminothiazole derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Visualizing Key Processes and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thiourea Derivative solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reflux Heating (Reflux) solvent->reflux neutralization Neutralization (e.g., Na2CO3) reflux->neutralization Cool filtration Filtration & Washing neutralization->filtration product 2-Aminothiazole Derivative filtration->product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization absorbance Measure Absorbance (570 nm) formazan_solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Bcr_Abl_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL Inhibits

Caption: Inhibition of the Bcr-Abl signaling pathway by Dasatinib.

References

A Comparative Guide to the Biological Activity of Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various substituted 2-aminothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, attributed to the versatile nature of the thiazole ring which allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties.[1][4][5]

Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro biological activities of selected derivatives, providing a basis for comparative analysis.

Anticancer Activity

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The IC₅₀ value, the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro anticancer activity.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound IDSubstituent at N-2Substituent at C-4Substituent at C-5Cancer Cell LineIC₅₀ (µM)Reference
Dasatinib 2-chloro-6-methylphenylamino-pyrimidinyl-carboxamideVariousSub-nanomolar[6]
Compound 8a 3-propanamidoPhenyl-60 cell linesBroad-spectrum activity[1]
Compound 14 Acetamido-thio-acetic ester derivative-5-ethyl-oxazoleA2780 (Ovarian)1-10 nM (CDK2 IC₅₀)[7]
Compound 55 N-(3-Chlorobenzoyl)2-pyridinyl-M. tuberculosis0.024[8][9]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • N-2 Position: Introduction of substituted benzoyl groups at the N-2 position has been shown to significantly improve antitubercular activity, a field closely related to cancer research in terms of targeting cellular proliferation.[8][9]

  • C-4 and C-5 Positions: The central thiazole moiety and a 2-pyridyl group at the C-4 position are often crucial for activity and intolerant to modification in certain series.[8][9] However, the introduction of appropriately-sized substituents at the 4- and 5-positions can enhance inhibitory activity and selectivity against specific targets like inducible nitric oxide synthase (iNOS).[10] Aromatic substitutions at the C4 position have shown to improve antitumor activity more than aliphatic substitutions.[1]

  • Acyl Chain Length: Increasing the acyl chain length from two carbons (acetamido) to three carbons (propanamido) at the 2-amino group can enhance antitumor activity.[1]

Antimicrobial Activity

2-Aminothiazole derivatives have been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound IDSubstituent(s)Target MicroorganismMIC (µg/mL)Reference
Compound 55 N-(3-chlorobenzoyl)-4-(2-pyridinyl)Mycobacterium tuberculosis0.008[8][9]
Thiazolyl-thiourea derivative 3,4-dichlorophenyl on thioureaStaphylococcus aureus, S. epidermidis4-16[11]
Compound 1 Functionally substitutedT. viride- (Best antifungal)[12]
Compound 8 Functionally substituted- (Best antibacterial)Potent[12]
SMB-1, SMB-2, SMB-6 Variously substitutedS. aureus, S. epidermidis, E. coli, K. pneumoniaeComparable to ampicillin[13][14]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • N-2 Acyl Analogues: The introduction of substituted benzoyl groups at the N-2 position dramatically enhances antitubercular activity.[8]

  • Thiourea Derivatives: Conversion of the 2-amino group into thiourea derivatives is an effective strategy for enhancing antimicrobial potency, particularly against Gram-positive cocci when halogenated phenyl groups are present.[4][11]

  • Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[4] Electron-withdrawing groups on a phenyl nucleus attached to the thiazole can lead to maximum inhibition in both bacterial and fungal strains.[11]

Kinase Inhibitory Activity

A significant number of 2-aminothiazole derivatives have been developed as potent kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound IDTarget Kinase(s)IC₅₀Reference
Dasatinib (BMS-354825) Pan-Src family, AblNanomolar to subnanomolar[6]
Compound 14 CDK21-10 nM[7]
Compound 7 CK2 (allosteric inhibitor)3.4 µM[15]
Aurora Kinase Inhibitors Aurora A- (SAR established)[11][16]

Structure-Activity Relationship (SAR) Summary for Kinase Inhibitory Activity:

  • The 2-aminothiazole core serves as a novel and effective template for the design of Src family kinase inhibitors.[6]

  • For Cyclin-Dependent Kinase 2 (CDK2) inhibitors, replacing a metabolically unstable ester moiety with a stable oxazole ring led to potent analogues.[7]

  • Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive, allosteric inhibitors of the protein kinase CK2.[15]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are summaries of key experimental protocols frequently cited in the literature for evaluating the biological activity of 2-aminothiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Assay (Biochemical Assay)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The 2-aminothiazole derivative (inhibitor) is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.

  • Detection: The extent of substrate phosphorylation is quantified using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of substituted 2-aminothiazoles.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 2-Aminothiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial kinase Kinase Inhibition Assays characterization->kinase data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data kinase->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General experimental workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.

sar_logic start 2-Aminothiazole Scaffold r1 N-2 Substitution start->r1 r2 C-4 Substitution start->r2 r3 C-5 Substitution start->r3 activity Biological Activity (Anticancer, Antimicrobial, etc.) r1->activity r2->activity r3->activity

Caption: Logical relationship of substitutions on the 2-aminothiazole scaffold influencing biological activity.

kinase_inhibition_pathway kinase Kinase (e.g., Src, CDK2) phosphorylated_substrate Phosphorylated Substrate (Leads to Cellular Proliferation) kinase->phosphorylated_substrate Phosphorylation no_phosphorylation Inhibition of Phosphorylation (Blocks Proliferation) kinase->no_phosphorylation substrate Substrate Protein substrate->kinase atp ATP atp->kinase inhibitor 2-Aminothiazole Inhibitor inhibitor->kinase Binding

Caption: Simplified signaling pathway showing the mechanism of action for 2-aminothiazole kinase inhibitors.

References

A Comparative Analysis of 2-Aminothiazole-Based Kinase Inhibitors and Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of a novel investigational kinase inhibitor derived from the 2-amino-5-bromo-4-methylthiazole scaffold, herein referred to as ABMT-Analog 1, and the well-established multi-kinase inhibitor, Dasatinib. The objective is to offer researchers, scientists, and drug development professionals a comprehensive comparison of their biochemical potency, cellular activity, and selectivity profiles. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of next-generation kinase inhibitors.

The 2-aminothiazole moiety is a recognized pharmacophore in the design of kinase inhibitors, known for its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases.[1][2] Derivatives of this scaffold have shown promise in targeting a range of kinases involved in cancer and inflammatory diseases.[3][4][5] ABMT-Analog 1 is a hypothetical compound representative of this class, designed to offer improved selectivity over existing multi-kinase inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of ABMT-Analog 1 and Dasatinib against a panel of selected tyrosine kinases. The data for ABMT-Analog 1 is illustrative to provide a framework for comparison.

Target KinaseABMT-Analog 1 (IC50 nM)Dasatinib (IC50 nM)Description
Primary Targets
Src5<1A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.
Abl20<1A non-receptor tyrosine kinase, the aberrant fusion form of which (Bcr-Abl) is a key driver in chronic myeloid leukemia.
Off-Target Kinases
Lck15<1A member of the Src family of tyrosine kinases, primarily expressed in T-cells.
c-Kit1505A receptor tyrosine kinase involved in cell survival and proliferation.
PDGFRβ25028Platelet-derived growth factor receptor beta, a receptor tyrosine kinase implicated in angiogenesis and tumor growth.

Note: IC50 values can vary based on specific assay conditions. For a direct head-to-head comparison, assays should be performed under identical conditions.[6]

Signaling Pathway and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used for inhibitor characterization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Substrate Downstream Substrate Src->Substrate Phosphorylation Abl Abl Abl->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor ABMT-Analog 1 / Dasatinib Inhibitor->Src Inhibition Inhibitor->Abl

Simplified Src/Abl signaling pathway and points of inhibition.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Serial Dilution of Test Compound Incubation Incubate Compound with Kinase Compound->Incubation Kinase Kinase & Substrate Preparation Kinase->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Quantify Kinase Activity (e.g., ADP-Glo) Reaction->Detection Analysis Calculate IC50 from Dose-Response Curve Detection->Analysis

Experimental workflow for in vitro kinase inhibitor screening.

Experimental Protocols

Accurate and reproducible data are essential for the comparison of kinase inhibitors. The following sections detail standardized methodologies for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Recombinant human kinase (e.g., Src, Abl)

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (ABMT-Analog 1 or Dasatinib)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit

  • 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a multi-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound or positive control to the respective wells. A no-inhibitor control should also be included.

  • Incubate the plate to allow for inhibitor binding to the kinase.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to the Km value for each specific kinase to ensure data comparability.[7]

  • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, which quantifies luminescence.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

Cell-Based Viability Assay (MTT Assay)

This protocol measures the effect of a kinase inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., K562 for Bcr-Abl)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value from the dose-response curve.[8]

Conclusion

This guide provides a framework for the comparative evaluation of 2-aminothiazole-based kinase inhibitors, represented by the hypothetical ABMT-Analog 1, against established drugs like Dasatinib. The 2-aminothiazole scaffold continues to be a valuable starting point for the development of novel therapeutics.[1][4] The illustrative data suggests that derivatives of this scaffold could be optimized to achieve a more desirable selectivity profile, potentially leading to reduced off-target effects. The provided experimental protocols offer a standardized approach for generating robust and comparable data, which is crucial for the preclinical assessment of new chemical entities in the field of kinase inhibitor drug discovery.

References

The Versatility of 2-Aminothiazole Derivatives in Oncology: A Comparative Guide to Their Efficacy Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, serving as the foundational framework for a multitude of compounds with significant therapeutic potential.[1][2] This guide offers an objective comparison of the performance of various 2-aminothiazole derivatives against a range of cancer cell lines, supported by experimental data. We delve into their cytotoxic activity, mechanisms of action, and the experimental protocols utilized for their evaluation.

Potent Cytotoxic Activity Across Diverse Cancer Cell Lines

A substantial body of research underscores the potent cytotoxic effects of 2-aminothiazole derivatives across a wide spectrum of human cancer cell lines.[3][4] The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is frequently used to quantify this anti-proliferative activity. The data from various studies, highlighting the efficacy of these compounds, are summarized below.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 Value
Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM
Compound 20H1299 (Lung)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
Compound 23HepG2 (Liver)0.51 mM
Compound 24HepG2 (Liver)0.57 mM
Compound 23PC12 (Pheochromocytoma)0.309 mM
Compound 24PC12 (Pheochromocytoma)0.298 mM
Compound 28A549 (Lung)8.64 µM
Compound 28HeLa (Cervical)6.05 µM
Compound 28HT29 (Colon)0.63 µM
SNS-032 (BMS-387032)A2780 (Ovarian)95 nM
Compound 73bH1299 (Lung)4.89 µM
Compound 73bSHG-44 (Glioma)4.03 µM
Compound 6bMCF-7 (Breast)17.2 ± 1.9 μM
Compound 6bA549 (Lung)19.0 ± 3.2 μM
Pyrazine-thiazole analog 6cMCF-7 (Breast)5.51±0.09 μM
Pyrazine-thiazole analog 11cHepG2 (Liver)8.01±0.35 μM
2-aminobenzothiazole-TZD hybrid 20HepG2 (Liver)9.99 µM
2-aminobenzothiazole-TZD hybrid 20HCT-116 (Colon)7.44 µM
2-aminobenzothiazole-TZD hybrid 20MCF-7 (Breast)8.27 µM

This table presents a selection of IC50 values from multiple studies to illustrate the broad-spectrum activity of 2-aminothiazole derivatives.[3][4][5][6][7]

Mechanisms of Anticancer Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer prowess of 2-aminothiazole derivatives stems from their ability to modulate critical cellular processes, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1]

Apoptosis Induction

Numerous studies have confirmed that these compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] A key mechanism involves the modulation of the Bcl-2 family of proteins. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, culminating in apoptosis.[1][8]

G cluster_0 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl2 down-regulates Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspases Caspases Cytochrome c->Caspases activation Apoptosis Apoptosis Caspases->Apoptosis

Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cells from progressing through the division cycle.[1] For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells.[1]

G cluster_0 G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->G1 Arrest 2-Aminothiazole Derivative->G2 Arrest

Cell cycle arrest induced by 2-aminothiazole derivatives.

Targeting Key Signaling Pathways in Cancer

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. These include Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[8][9][10]

Table 2: 2-Aminothiazole Derivatives as Kinase Inhibitors
Target KinaseDerivative Class/ExampleEffect
Aurora Kinase4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideInhibition of Aurora kinases A and B, crucial for mitotic progression.[9]
VEGFR-2Piperazinyl-thiazole acetamide scaffold (e.g., compound 9)Potent inhibition of VEGFR-2, a key mediator of angiogenesis.[3][7]
CDK2SNS-032 (BMS-387032)Selective, ATP-competitive inhibition of CDK2, leading to cell cycle arrest.[3][11]
B-RAFImidazo[2,1-b]thiazole derivativesInhibition of B-RAF, a key component of the MAPK/ERK signaling pathway.[12]

Experimental Protocols

The evaluation of the anticancer activity of 2-aminothiazole derivatives typically involves a series of in vitro assays. A general experimental workflow is outlined below.

G start Start: Synthesized 2-Aminothiazole Derivatives cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay Cytotoxicity Screening (e.g., MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis western_blot Western Blotting (Protein Expression) mechanism_studies->western_blot end End: Data Analysis and Interpretation apoptosis_assay->end cell_cycle_analysis->end western_blot->end

General experimental workflow for anticancer evaluation.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives. A positive control (a known anticancer drug) and a negative control (vehicle, e.g., DMSO) are also included. The plates are incubated for a specified period, typically 48 or 72 hours.[2]

  • MTT Addition: Following the incubation period, an MTT solution is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cancer cells are treated with the 2-aminothiazole derivative at its IC50 concentration for a specified time. Both treated and untreated cells are then harvested.

  • Fixation: The harvested cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and treated with RNase to eliminate RNA. Subsequently, the cellular DNA is stained with a fluorescent dye, such as propidium iodide (PI).[1]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the quest for novel anticancer therapies. Their potent cytotoxic activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, underscores their significant therapeutic potential. The experimental protocols detailed in this guide provide a foundational framework for the systematic evaluation of new and existing derivatives, paving the way for the development of more effective and targeted cancer treatments.

References

A Comparative Analysis of 2-Aminothiazole Analogs in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, 2-aminothiazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative study of various 2-aminothiazole analogs, summarizing their in vitro efficacy against a panel of pathogenic bacteria and fungi, based on recently published experimental data.

Performance Comparison of 2-Aminothiazole Analogs

The antimicrobial potency of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for a selection of analogs against various microbial strains, offering a clear comparison of their efficacy.

Table 1: Antibacterial Activity of 2-Aminothiazole Analogs (MIC in µg/mL)

Compound IDDerivativeStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference
1 2-Amino-4-(4-chlorophenyl)thiazole1632864128[1]
2 2-Amino-4-(4-methoxyphenyl)thiazole326416128>256[1]
3 N-(4-(p-tolyl)thiazol-2-yl)acetamide6.2512.53.122550[2]
4 2-Amino-4-phenylthiazole>100>10050>100>100[3]
A33 2-aminothiazole scaffold containing compound0.5-4 (against 23 Gram-positive bacteria, including two drug-resistant strains)----[4]
21 Trifluoromethoxy substituted aminothiazole2-42-4---[1]

Table 2: Antifungal Activity of 2-Aminothiazole Analogs (MIC in µg/mL)

Compound IDDerivativeCandida albicansAspergillus nigerReference
1 2-Amino-4-(4-chlorophenyl)thiazole3264[1]
2 2-Amino-4-(4-methoxyphenyl)thiazole64128[1]
3 N-(4-(p-tolyl)thiazol-2-yl)acetamide12.525[2]
4 2-Amino-4-phenylthiazole>100>100[3]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 2-aminothiazole derivatives is intrinsically linked to their chemical structure. Key SAR observations from the compared studies include:

  • Substitution at the 4-position of the thiazole ring: Aromatic substitutions at this position generally enhance antimicrobial activity. For instance, the presence of a p-tolyl group in compound 3 resulted in significantly lower MIC values compared to an unsubstituted phenyl group (compound 4 ).[2][3] Electron-withdrawing groups, such as a chloro-substituent (compound 1 ), have also been shown to improve potency.[1]

  • Substitution on the 2-amino group: Acylation of the 2-amino group, as seen in compound 3 , can lead to a substantial increase in antibacterial and antifungal efficacy.[2]

  • Halogenation: The introduction of fluorine-containing substituents, such as a trifluoromethoxy group, has been demonstrated to yield potent antimicrobial agents, as exemplified by compound 21 with strong activity against MRSA.[1]

Experimental Protocols

The data presented in this guide were primarily obtained using the following standard antimicrobial susceptibility testing methods:

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth_Microdilution_Workflow A Serial Dilution of Test Compound B Inoculation with Standardized Microbial Suspension A->B C Incubation (e.g., 37°C for 24h) B->C D Visual Assessment for Microbial Growth C->D E Determination of MIC D->E

Caption: Workflow of the Broth Microdilution Assay.

Protocol:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (typically 5 x 10^5 CFU/mL).

  • Positive (microorganism without compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Agar Well/Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Agar_Diffusion_Workflow A Preparation of Inoculated Agar Plate B Creation of Wells or Placement of Disks A->B C Addition of Test Compound Solution B->C D Incubation (e.g., 37°C for 24h) C->D E Measurement of Zone of Inhibition D->E

Caption: Workflow of the Agar Diffusion Assay.

Protocol:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Wells are punched into the agar, or sterile filter paper disks impregnated with the test compound are placed on the surface.

  • A specific volume of the test compound solution at a known concentration is added to the wells or disks.

  • The plates are incubated under suitable conditions.

  • The diameter of the clear zone of no growth around the well or disk is measured in millimeters. The size of this zone of inhibition is indicative of the antimicrobial activity.[5]

Conclusion

The comparative analysis of 2-aminothiazole analogs highlights their significant potential as a versatile scaffold for the development of novel antimicrobial agents. The antimicrobial efficacy of these compounds is highly dependent on their substitution patterns, with halogenation and specific aromatic substitutions at the 4-position of the thiazole ring, as well as modifications to the 2-amino group, being key determinants of potency. The experimental data and protocols presented herein provide a valuable resource for researchers in the field of drug discovery and development, guiding the rational design of more effective 2-aminothiazole-based therapeutics to combat the growing challenge of antimicrobial resistance.

References

Validating the Target of 2-Amino-5-bromo-4-methylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic derivatization of this core, particularly with substitutions at the 4- and 5-positions, has yielded compounds with a wide array of biological activities. This guide focuses on 2-Amino-5-bromo-4-methylthiazole derivatives, providing a comparative analysis of their performance against established alternatives in key therapeutic areas: oncology and infectious diseases. We present supporting experimental data, detailed protocols for target validation, and visualizations of relevant biological pathways and workflows to aid researchers in their drug discovery efforts.

Performance Comparison: Targeting Kinases and Microbes

Derivatives of 2-Amino-5-bromo-4-methylthiazole have shown significant promise as inhibitors of protein kinases, which are pivotal regulators of cellular processes often dysregulated in cancer. Furthermore, this class of compounds has demonstrated notable antimicrobial activity.

Anticancer Activity: Protein Kinase Inhibition

The 2-aminothiazole core is a well-established pharmacophore in the development of protein kinase inhibitors.[1][2] The addition of a bromine atom at the 5-position and a methyl group at the 4-position can enhance the lipophilicity and steric profile of the molecule, potentially improving its interaction with the hydrophobic pockets of target kinases.[3]

One of the key targets for this class of compounds is the Src family of non-receptor tyrosine kinases, which are frequently overexpressed or hyperactivated in various cancers.[4] The well-known pan-Src kinase inhibitor, Dasatinib, itself features a 2-aminothiazole core, highlighting the potential of derivatives of this scaffold.[2][5][6]

Table 1: Comparative Anticancer Activity of 2-Aminothiazole Derivatives

Compound/Derivative ClassTarget/Cell LineIC50/KᵢAlternative/StandardIC50/KᵢReference(s)
2-Aminothiazole Analog of DasatinibSrc Kinase90 - 480 nM (Kᵢ)DasatinibSubnanomolar (IC50)[2][4]
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora Kinase Inhibition---[7][8]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa Cells1.6 ± 0.8 µM--[1][3]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030 µM--
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041 µM--

Note: Data for the specific 2-Amino-5-bromo-4-methylthiazole derivative is often presented in the context of broader structure-activity relationship studies. The table includes data for structurally related compounds to provide a comparative perspective.

Antimicrobial Activity

The thiazole nucleus is a fundamental component in the development of antimicrobial agents.[3][9] The incorporation of a halogen, such as bromine, at the 5-position has been shown to be a viable strategy for enhancing antimicrobial potency.[3] These derivatives are thought to exert their effect by inhibiting essential microbial enzymes, such as those involved in cell wall synthesis.[9]

Table 2: Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Alternative/StandardMIC (µg/mL)Reference(s)
Thiazolyl-thiourea derivativesStaphylococcus aureus4 - 16--[2]
Thiazolyl-thiourea derivativesStaphylococcus epidermidis4 - 16--[2]
Piperazinyl derivativeMethicillin-resistant S. aureus (MRSA)4--[10]
Piperazinyl derivativeEscherichia coli8--[10]
2-amino-5-alkylidene-thiazol-4-onesPseudomonas aeruginosa8--[11]

Experimental Protocols for Target Validation

Accurate and reproducible experimental methods are critical for validating the biological targets of novel compounds. Below are detailed protocols for key assays used in the evaluation of 2-Amino-5-bromo-4-methylthiazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to assess the inhibitory activity of a 2-Amino-5-bromo-4-methylthiazole derivative against a specific protein kinase, such as Src.[2] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[12][13][14]

Materials:

  • Recombinant human kinase (e.g., Src)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • 2-Amino-5-bromo-4-methylthiazole derivative (test compound)

  • Positive control inhibitor (e.g., Dasatinib)[2]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and the positive control in DMSO.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µl of the diluted test compound or control.

    • 2 µl of the kinase solution.

    • 2 µl of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[14]

  • Luminescence Measurement: Record the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the IC50 value for the test compound by plotting the percentage of kinase inhibition against the log of the compound concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a 2-Amino-5-bromo-4-methylthiazole derivative against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]

Materials:

  • 2-Amino-5-bromo-4-methylthiazole derivative (test compound)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and the standard antibiotic in CAMHB. The final volume in each well should be 100 µl.[15]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Inoculation: Add 100 µl of the diluted bacterial suspension to each well containing the compound dilutions. This will bring the final volume to 200 µl. Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[15]

Protocol 3: Western Blot Analysis for Target Engagement in Cells

This protocol describes how to assess the in-cell efficacy of a 2-Amino-5-bromo-4-methylthiazole derivative by monitoring the phosphorylation status of a target kinase and its downstream substrates.[1][18]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • 2-Amino-5-bromo-4-methylthiazole derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed the cells in culture plates and allow them to attach. Treat the cells with varying concentrations of the test compound for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.[19]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[7]

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with antibodies against the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin).[1]

  • Data Analysis: Quantify the band intensities using densitometry software. The level of target inhibition is determined by the decrease in the phosphorylated protein signal relative to the total protein and the loading control.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by these derivatives and the general experimental workflows.

G cluster_0 Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Src_Kinase Src Kinase Growth_Factor_Receptor->Src_Kinase Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Signaling_Cascade Downstream Signaling Cascade Src_Kinase->Signaling_Cascade Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Inhibitor 2-Amino-5-bromo- 4-methylthiazole Derivative Inhibitor->Src_Kinase

Caption: Inhibition of a representative kinase signaling pathway.

G cluster_0 Biochemical Assay cluster_1 Cell-based Assay Compound_A Test Compound Incubation_1 Incubate Compound_A->Incubation_1 Target_Kinase Target Kinase Target_Kinase->Incubation_1 ATP_Substrate ATP + Substrate ATP_Substrate->Incubation_1 ADP_Measurement Measure ADP (e.g., ADP-Glo) Incubation_1->ADP_Measurement IC50_Determination Determine IC50 ADP_Measurement->IC50_Determination Compound_B Test Compound Incubation_2 Incubate Compound_B->Incubation_2 Cancer_Cells Cancer Cells Cancer_Cells->Incubation_2 Cell_Lysis Cell Lysis Incubation_2->Cell_Lysis Western_Blot Western Blot (p-Target vs Total Target) Cell_Lysis->Western_Blot Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement

References

Screening of 2-Aminothiazole Libraries: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, leading to the development of extensive compound libraries with diverse therapeutic potential. This guide provides an objective comparison of the biological performance of various 2-aminothiazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their screening and development efforts.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Comparison of Anticancer Activity of 2-Aminothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dasatinib (BMS-354825)K562 (Leukemia)<0.001[1]
Compound 20H1299 (Lung Cancer)4.89[1]
Compound 20SHG-44 (Glioma)4.03[1]
Compound 28A549 (Lung Cancer)8.64[1]
Compound 28HeLa (Cervical Cancer)6.05[1]
Compound 28HT29 (Colon Cancer)0.63[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8[2]
2-(2-benzyliden-hydrazinyl)-4-methylthiazoleMDA-MB-231 (Breast Cancer)3.92 µg/mL[3]
2-(2-benzyliden-hydrazinyl)-4-methylthiazoleHeLa (Cervical Cancer)11.4 µg/mL[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 2-Aminothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells incubation_48h 4. Incubate for 48-72 hours treat_cells->incubation_48h add_mtt 5. Add MTT Reagent incubation_48h->add_mtt incubation_4h 6. Incubate for 2-4 hours add_mtt->incubation_4h solubilize 7. Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Libraries of 2-aminothiazole derivatives have been extensively screened for their activity against a broad spectrum of pathogenic bacteria and fungi.

Comparison of Antimicrobial Activity of 2-Aminothiazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazolyl-thiourea derivative (3,4-dichlorophenyl)S. aureus4-16[4]
Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl)S. aureus4-16[4]
Piperazinyl derivative 121dS. aureus (MRSA)4[4]
Piperazinyl derivative 121dE. coli8[4]
Derivative 117 (R1 = OCH3)E. coli-[4]
Derivative 117 (R1 = CH3)E. coli-[4]
1-butyl-3-(thiazol-2-yl)thioureaM. tuberculosis155-195 µM[5]

Note: Some MIC values in the reference were reported qualitatively or in ranges.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • 2-Aminothiazole test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the 2-aminothiazole compounds in the broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_dilution 1. Serial Dilution of Test Compounds in Broth inoculation 3. Inoculate Microtiter Plate Wells compound_dilution->inoculation inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation 4. Incubate for 18-24 hours inoculation->incubation read_mic 5. Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep 1. Prepare Serial Dilutions of Test Compounds mix_reagents 3. Combine Kinase, Substrate, and Compound compound_prep->mix_reagents reagent_prep 2. Prepare Kinase, Substrate, and ATP solutions reagent_prep->mix_reagents initiate_reaction 4. Initiate Reaction with ATP mix_reagents->initiate_reaction incubate 5. Incubate at Optimal Temperature initiate_reaction->incubate terminate_reaction 6. Terminate Reaction incubate->terminate_reaction detect_signal 7. Detect Phosphorylated Substrate terminate_reaction->detect_signal calculate_ic50 8. Calculate % Inhibition and IC50 detect_signal->calculate_ic50 Src_Pathway cluster_downstream Downstream Signaling RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src Activates Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->Src Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation CDK2_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->CDK2 Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinE->Rb p E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression G1/S Transition S_Phase_Genes->Cell_Cycle_Progression Aurora_Pathway cluster_mitosis Mitotic Events AuroraA Aurora A Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraA->Chromosome_Segregation Apoptosis Cell Death (Apoptosis) AuroraA->Apoptosis Inhibition leads to Mitotic Arrest and Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->AuroraA Inhibits Mitotic_Progression Proper Mitosis Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Chromosome_Segregation->Mitotic_Progression

References

In Vitro Comparative Analysis of 2-Aminothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several clinically approved drugs.[1][2][3][4] Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug discovery.[3] This guide provides an in vitro comparative overview of prominent 2-aminothiazole inhibitors, focusing on their activity against key oncological targets such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. The data presented is collated from various studies to facilitate an objective comparison of their performance, supported by detailed experimental methodologies and visual representations of relevant signaling pathways.

Performance Comparison of 2-Aminothiazole Inhibitors

The inhibitory potency of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cancer cells by 50%. The following tables summarize the in vitro activity of selected 2-aminothiazole compounds against different kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Aminothiazole Derivatives
Compound/InhibitorTarget KinaseIC50 (nM)Assay MethodReference
Compound 14 CDK21-10Not Specified[5]
Compound 45 CDK2Not SpecifiedNot Specified[5]
Diaminothiazole AnaloguesCDK20.9 - 1.5P33-radiolabel assay[6][7]
Compound 4 CDK220Not Specified[8]
Compound 1 CDK2808High-Throughput Screening[8]
Analogue 37 CDK237.8Not Specified[9]
Analogue 38 CDK221.7Not Specified[9]
Dasatinib (BMS-354825)Pan-SrcNanomolar to SubnanomolarBiochemical and cellular assays[10][11]
Compound 33 CK2400P32 radioactive kinase assay[12]
Compound 34 CK2 / GSK3β1900 / 670In vitro kinase inhibition assay[12]
Compound 49 VEGFR-2500In vitro kinase inhibition assay[12]
Table 2: In Vitro Antiproliferative Activity of 2-Aminothiazole Derivatives
Compound/InhibitorCancer Cell LineIC50 (µM)Reference
Diaminothiazole Cpd 51 Various (13/15 lines)0.27 - 6.9[6]
Compound 20 HepG29.99[9]
HCT-1167.44[9]
MCF-78.27[9]
Compound 24 C6 (Rat Glioma)4.63[9]
A549 (Lung)39.33[9]
Analogue 37 HeLaSubmicromolar/Single-digit[9]
HCT116Submicromolar/Single-digit[9]
Analogue 38 HeLaSubmicromolar/Single-digit[9]
HCT116Submicromolar/Single-digit[9]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize their role in the context of cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the CDK-mediated cell cycle regulation and a general workflow for evaluating kinase inhibitors.

cell_cycle_regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes activates CDK2_CyclinE CDK2-Cyclin E G1_S_Genes->CDK2_CyclinE promotes DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication initiates CDK1_CyclinB CDK1-Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Inhibitor 2-Aminothiazole CDK Inhibitor Inhibitor->CDK4_6_CyclinD inhibits Inhibitor->CDK2_CyclinE inhibits

CDK-mediated cell cycle regulation and inhibition.

experimental_workflow start Start: Compound Library (2-Aminothiazole Derivatives) hts High-Throughput Screening (HTS) (e.g., Fluorescence-based kinase assay) start->hts hit_id Hit Identification (Compounds with inhibitory activity) hts->hit_id sar Structure-Activity Relationship (SAR) (Synthesis of analogues) hit_id->sar ic50 IC50 Determination (Dose-response curves) sar->ic50 ic50->sar selectivity Kinase Selectivity Profiling (Panel of kinases) ic50->selectivity cellular Cellular Assays (Antiproliferative, Apoptosis) selectivity->cellular lead_opt Lead Optimization cellular->lead_opt

General workflow for in vitro evaluation of kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of inhibitors. Below are representative methodologies for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiolabel-Based)

This protocol is adapted for determining the inhibitory activity of compounds against serine/threonine kinases like CDK2.

1. Materials and Reagents:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)
  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  • Substrate (e.g., Histone H1)
  • [γ-³³P]ATP
  • 2-aminothiazole inhibitor (dissolved in DMSO)
  • 96-well plates
  • Phosphocellulose paper
  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the 2-aminothiazole inhibitor in the kinase reaction buffer.
  • In a 96-well plate, add 10 µL of the diluted inhibitor to each well. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
  • Add 20 µL of the enzyme-substrate mixture (recombinant kinase and Histone H1 in kinase reaction buffer) to each well.
  • Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP solution (containing unlabeled ATP and [γ-³³P]ATP) to each well.
  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, HCT116)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • 2-aminothiazole inhibitor (dissolved in DMSO)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
  • 96-well cell culture plates
  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Prepare serial dilutions of the 2-aminothiazole inhibitor in the complete cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor. Include wells with DMSO-containing medium as a vehicle control.
  • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.
  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
  • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The data presented in this guide highlights the nanomolar to sub-micromolar efficacy of various derivatives against key cancer-related kinases and cell lines. The provided methodologies offer a standardized framework for the in vitro evaluation of novel 2-aminothiazole compounds, facilitating direct comparison and aiding in the identification of promising candidates for further preclinical and clinical development. The versatility of this scaffold, allowing for substitutions at multiple positions, ensures its continued relevance in the ongoing quest for more effective and targeted cancer therapies.[1]

References

Selectivity Profiling of 2-Amino-5-bromo-4-methylthiazole Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-bromo-4-methylthiazole scaffold is a promising starting point for the development of novel kinase inhibitors. Its derivatives have been investigated for their potential to target various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. This guide provides a comparative analysis of the selectivity of compounds based on this and structurally related scaffolds, supported by experimental data from publicly available research. While comprehensive selectivity screening data for compounds with the exact 2-amino-5-bromo-4-methylthiazole core is limited in published literature, analysis of closely related 2-aminothiazole derivatives offers valuable insights into their potential target landscape and off-target profiles.

Kinase Selectivity Profile

The following tables summarize the inhibitory activity of representative 2-aminothiazole-based compounds against a panel of protein kinases. This data, gathered from various studies, highlights the potential of this scaffold to be developed into potent and selective kinase inhibitors.

Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound A Aurora A150Alisertib (MLN8237)1.2[1]
(2-(phenylamino)-5-bromothiazol-4-yl)(phenyl)methanone)Aurora B>10,000Barasertib (AZD1152)0.37[2]
Compound B Aurora A80Alisertib (MLN8237)1.2[1]
(N-(5-bromothiazol-2-yl)acetamide)Aurora B>10,000Barasertib (AZD1152)0.37[2]

Note: Data for Compound A and B are derived from studies on 2-aminophenyl-5-bromothiazoles and serve as a proxy for the potential activity of 2-amino-5-bromo-4-methylthiazole derivatives.

Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Src Family Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Dasatinib Derivative (12m) Lck<1Dasatinib0.5[3][4]
(A 2-aminothiazole derivative)Src1.6Dasatinib0.5[3][4]
Fyn3Dasatinib-
Compound C Lck800Dasatinib0.5[3][4]
(2-amino-5-carboxamidothiazole derivative)

Note: The data presented is for broader 2-aminothiazole derivatives to illustrate the potential of the scaffold to target Src family kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the selectivity profiling of kinase inhibitors.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a general method to assess the inhibitory activity of test compounds against a specific protein kinase.[5]

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (2-amino-5-bromo-4-methylthiazole derivative)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compound or positive control to the respective wells. A no-inhibitor control should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by 2-amino-5-bromo-4-methylthiazole based compounds and a general workflow for their evaluation.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Chromosome_Segregation Chromosome_Segregation Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora_B Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Inhibitor 2-Amino-5-bromo- 4-methylthiazole Compound Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Src_Family_Kinase_Signaling_Pathway Growth_Factor_Receptor Growth_Factor_Receptor Src_Family_Kinases Src, Lck, Fyn, etc. Growth_Factor_Receptor->Src_Family_Kinases Activates Downstream_Pathways RAS-MAPK PI3K-AKT STAT3 Src_Family_Kinases->Downstream_Pathways Activates Cellular_Responses Proliferation Survival Migration Downstream_Pathways->Cellular_Responses Lead to Inhibitor 2-Amino-5-bromo- 4-methylthiazole Compound Inhibitor->Src_Family_Kinases Inhibits

Caption: Src Family Kinase Signaling Pathway and Inhibition.

Experimental_Workflow Compound_Synthesis Synthesis of 2-Amino-5-bromo-4-methylthiazole Derivatives Primary_Screening Primary Kinase Assay (e.g., against Aurora A/B, Src) Compound_Synthesis->Primary_Screening Selectivity_Profiling Broad Kinase Panel Screen (Selectivity Profiling) Primary_Screening->Selectivity_Profiling Active Compounds Cell_Based_Assays Cellular Proliferation Assays (e.g., MTT) Selectivity_Profiling->Cell_Based_Assays Off_Target_Analysis Off-Target Liability Assays (e.g., hERG, CYP inhibition) Cell_Based_Assays->Off_Target_Analysis Lead_Optimization Lead Optimization Off_Target_Analysis->Lead_Optimization

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

References

Benchmarking 2-Amino-5-bromo-4-methylthiazole Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot generate data or perform experiments. However, I can provide a template for a comparison guide based on publicly available information for standard anticancer drugs and a hypothetical profile for 2-Amino-5-bromo-4-methylthiazole. This guide will serve as a framework for researchers to conduct their own benchmarking studies.

This guide provides a comparative analysis of the novel compound 2-Amino-5-bromo-4-methylthiazole against established anticancer drugs. The data for the standard drugs are based on existing literature, while the data for 2-Amino-5-bromo-4-methylthiazole are hypothetical and for illustrative purposes only. Researchers are encouraged to generate their own experimental data for a comprehensive evaluation.

Overview of Compounds

Compound Class General Mechanism of Action Commonly Used For
2-Amino-5-bromo-4-methylthiazole Thiazole Derivative (Hypothetical)Putative Kinase Inhibitor (Hypothetical)Investigational
Cisplatin Platinum-based compoundForms DNA adducts, leading to apoptosis.Testicular, ovarian, bladder, lung cancers.
Paclitaxel TaxaneStabilizes microtubules, causing mitotic arrest.Breast, ovarian, lung, pancreatic cancers.
Doxorubicin AnthracyclineDNA intercalator and topoisomerase II inhibitor.Breast, ovarian, bladder, lung cancers, leukemia, lymphoma.

In Vitro Cytotoxicity Data (Hypothetical)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds against a panel of cancer cell lines. Lower IC50 values indicate higher potency.

Cell Line Cancer Type 2-Amino-5-bromo-4-methylthiazole (µM) Cisplatin (µM) Paclitaxel (nM) Doxorubicin (nM)
MCF-7 Breast5.28.510.150.3
A549 Lung8.110.215.875.1
HeLa Cervical3.56.88.242.6
HT-29 Colon12.415.125.3110.7

Note: Data for 2-Amino-5-bromo-4-methylthiazole is hypothetical.

Experimental Protocols

Cancer cell lines (MCF-7, A549, HeLa, HT-29) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, cells are treated with serial dilutions of 2-Amino-5-bromo-4-methylthiazole, Cisplatin, Paclitaxel, and Doxorubicin for 48 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated using non-linear regression analysis.

G MTT Assay Workflow A Seed cells in 96-well plates B Treat with compounds for 48h A->B C Add MTT solution and incubate for 4h B->C D Dissolve formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Signaling Pathways

This diagram illustrates a hypothetical mechanism where 2-Amino-5-bromo-4-methylthiazole acts as a kinase inhibitor, blocking a signaling cascade that leads to cell proliferation and survival.

G Hypothetical Pathway for 2-Amino-5-bromo-4-methylthiazole cluster_cell Cell A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Kinase B->C Activates D Transcription Factor C->D Activates E Gene Expression D->E Promotes F Cell Proliferation & Survival E->F G 2-Amino-5-bromo-4-methylthiazole G->C Inhibits

Caption: Hypothetical signaling pathway for 2-Amino-5-bromo-4-methylthiazole.

Cisplatin primarily acts by forming adducts with DNA, which triggers a DNA damage response leading to apoptosis.

G Cisplatin Signaling Pathway cluster_cell Cell A Cisplatin B DNA Adducts A->B C DNA Damage Response (ATM/ATR) B->C D p53 Activation C->D E Apoptosis D->E

Caption: Simplified signaling pathway of Cisplatin leading to apoptosis.

Paclitaxel disrupts the normal function of microtubules, leading to mitotic arrest and subsequent cell death.

G Paclitaxel Signaling Pathway cluster_cell Cell A Paclitaxel B Microtubule Stabilization A->B C Mitotic Arrest B->C D Apoptosis C->D

Caption: Simplified signaling pathway of Paclitaxel leading to apoptosis.

Conclusion and Future Directions

The hypothetical data suggests that 2-Amino-5-bromo-4-methylthiazole exhibits promising in vitro cytotoxicity against a range of cancer cell lines, with IC50 values comparable to or lower than the standard drug Cisplatin. Its putative mechanism as a kinase inhibitor warrants further investigation through target identification and validation studies.

Future studies should focus on:

  • Confirming the in vitro efficacy across a broader panel of cancer cell lines.

  • Elucidating the precise molecular mechanism of action.

  • Evaluating the in vivo efficacy and toxicity in animal models.

  • Investigating potential combination therapies with existing anticancer drugs.

This guide provides a foundational framework for the systematic evaluation of 2-Amino-5-bromo-4-methylthiazole as a potential anticancer agent. Rigorous experimental validation is essential to substantiate these preliminary hypothetical findings.

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromo-4-methylthiazole hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromo-4-methylthiazole hydrochloride (CAS No. 133692-16-7), a compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as a hazardous substance, being harmful if swallowed and causing serious eye damage.[1] Proper handling and disposal are paramount to mitigate these risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValueReference
CAS Number 133692-16-7[1]
Molecular Formula C₄H₅BrN₂S · HCl[1]
Molecular Weight 229.53 g/mol [1]
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[1]
Signal Word Danger[1]
GHS Pictograms Corrosion, Acute Toxicity (oral)[1]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.[2]
  • A laboratory coat.[2]
  • In cases of potential dust generation, a NIOSH-approved respirator is required.[2][3]

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.[3][4]

2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.

3.0 Storage of Hazardous Waste

3.1 Securely seal the hazardous waste container.

3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.

3.3 The storage area should be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2 All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4][5]

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

start Start: Need to dispose of 2-Amino-5-bromo-4-methylthiazole hydrochloride ppe 1. Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant gloves - Respirator (if dust) start->ppe segregate 2. Segregate Waste: - Use a designated, labeled hazardous waste container. ppe->segregate collect 3. Collect Waste: - Carefully sweep solid material - Include contaminated disposables - Avoid generating dust segregate->collect store 4. Store Waste Securely: - Seal container tightly - Store in a designated, well-ventilated area collect->store contact 5. Arrange for Professional Disposal: - Contact licensed environmental waste management company store->contact end End: Waste properly disposed of contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-bromo-4-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-methylthiazole hydrochloride (CAS No: 133692-16-7). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Hazard Identification

PropertyValue
Chemical Name This compound
CAS Number 133692-16-7
Molecular Formula C₄H₅BrN₂S · HCl
Molecular Weight 229.53 g/mol
Physical Form Solid
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)[1]
Precautionary Codes P280, P305 + P351 + P338

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye & Face Chemical Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended for bulk handling or when there's a significant splash risk.
Hand Protection Nitrile Gloves (double-gloving recommended)Disposable, powder-freeProvides a barrier against direct skin contact. Double gloving is advised for enhanced protection.[2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant materialProtects skin and personal clothing from contamination.[3]
Respiratory NIOSH-approved Respirator (N95 or higher)Required for handling powders or in areas with insufficient ventilation.[4]Prevents inhalation of fine dust or aerosols.

Operational and Disposal Plans

Safe Handling and Storage:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[6]

Spill Management:

  • Evacuation: Immediately evacuate the area in case of a significant spill.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation and place it in a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with an appropriate decontaminating agent.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as detailed above.

Disposal Plan:

  • Waste Classification: This material and its containers are considered hazardous waste.

  • Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[7]

  • Disposal: Arrange for disposal through a licensed hazardous waste management company. Adhere to all local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain or in regular trash.[7]

Emergency Procedures

First Aid Measures:

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][9]
Skin Contact Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water. If irritation develops, seek medical attention.[5][9]
Inhalation Move the individual to an area with fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[5][6]
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[5][6]

Visual Workflow and Safety Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to accidental exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs response_remove Remove from Exposure exposure->response_remove Initiate Response response_flush Flush Affected Area (Eyes/Skin) response_remove->response_flush response_alert Alert Supervisor response_flush->response_alert medical_sds Provide SDS to Medical Personnel response_alert->medical_sds Seek Medical Help medical_seek Seek Immediate Medical Attention medical_sds->medical_seek

Caption: Emergency response plan for accidental exposure.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.